PTC299
Description
Emvododstat is an orally bioavailable, small molecule inhibitor of vascular endothelial growth factor (VEGF) synthesis with potential antiangiogenesis and antineoplastic activities. Emvododstat targets post-transcriptionally by selectively binding the 5'- and 3'-untranslated regions (UTR) of VEGF messenger RNA (mRNA), thereby preventing translation of VEGF. This inhibits VEGF protein production and decreases its levels in the tumor and bloodstream. In turn, this may result in the inhibition of migration, proliferation and survival of endothelial cells, microvessel formation, the inhibition of tumor cell proliferation, and eventually the induction of tumor cell death. VEGFs are upregulated in a variety of tumor cell types and play key roles during angiogenesis. In addition, emvododstat may enhance the antitumor activity of other chemotherapeutic agents.
EMVODODSTAT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
dihydroorotate dehydrogenase inhibito
Structure
2D Structure
Properties
IUPAC Name |
(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O3/c1-31-18-7-2-15(3-8-18)24-23-20(21-14-17(27)6-11-22(21)28-23)12-13-29(24)25(30)32-19-9-4-16(26)5-10-19/h2-11,14,24,28H,12-13H2,1H3/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSHBZRURUNOSM-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256565-36-2 | |
| Record name | EMVODODSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/053QD2I96A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Emvododstat's Mechanism of Action in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Emvododstat (PTC299) is a potent, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. In acute myeloid leukemia (AML), a disease characterized by rapid and uncontrolled proliferation of myeloid blasts, there is a heightened demand for nucleotides to support DNA and RNA synthesis. Emvododstat exploits this metabolic vulnerability by inducing pyrimidine starvation, leading to cell cycle arrest, myeloid differentiation, and apoptosis of AML cells. This document provides a comprehensive technical overview of the mechanism of action of emvododstat in AML, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: Inhibition of DHODH and Pyrimidine Depletion
The primary mechanism of action of emvododstat is the inhibition of DHODH, a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1] By blocking this essential step, emvododstat effectively depletes the intracellular pool of pyrimidine nucleotides (uridine and cytidine), which are vital for the synthesis of DNA and RNA.[2]
Rapidly proliferating cells, such as AML blasts, are particularly dependent on the de novo pathway for pyrimidine synthesis, as the salvage pathway alone is insufficient to meet their high metabolic demands.[1][2] Consequently, the pyrimidine starvation induced by emvododstat has a profound and selective anti-leukemic effect. The effects of emvododstat can be reversed by the addition of exogenous uridine, confirming that its mechanism is on-target to the pyrimidine synthesis pathway.
Cellular Consequences of Pyrimidine Starvation in AML
The depletion of pyrimidines triggers a cascade of downstream cellular events in AML cells, ultimately leading to a reduction in the leukemic burden.
Cell Cycle Arrest
Pyrimidine nucleotides are essential for DNA replication, a prerequisite for cell division. By limiting the availability of these building blocks, emvododstat induces a G1/S phase cell cycle arrest in AML cells, thereby halting their proliferation.[2]
Induction of Myeloid Differentiation
A hallmark of AML is a blockade in the differentiation of myeloid progenitor cells. Emvododstat has been shown to overcome this differentiation arrest, inducing AML blasts to mature into more differentiated myeloid cells, such as monocytes.[1][2] This is evidenced by an increase in the expression of the myeloid differentiation marker CD14 on the surface of treated AML cells.[1][3]
Induction of Apoptosis
Prolonged pyrimidine starvation ultimately triggers programmed cell death, or apoptosis, in AML cells.[2][4] This is a key mechanism through which emvododstat eliminates leukemic cells. The induction of apoptosis is confirmed by the externalization of phosphatidylserine, detected by Annexin V staining, and the subsequent loss of membrane integrity, detected by propidium iodide (PI) uptake.[4]
Quantitative Efficacy Data
The anti-leukemic activity of emvododstat has been demonstrated across a range of preclinical AML models, including various cell lines and primary patient samples.
| Cell Line | IC50 (nM) |
| MOLM-13 | 4.6 |
| MV4-11 | 9.1 |
| HL-60 | 59.7 |
| OCI-AML3 | 4.4 |
| U937 | 28.5 |
| K562 | 18.3 |
| Jurkat | 12.6 |
| MOLT-4 | 21.9 |
| SUP-T1 | 33.4 |
Table 1: In vitro cytotoxicity of emvododstat in various AML cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of treatment using a CellTiter-Glo® luminescent cell viability assay.[1]
| Primary AML Sample | IC50 Range (nM) |
| Patient-derived blasts | 18 - 90 |
Table 2: In vitro cytotoxicity of emvododstat in primary AML patient blasts. The IC50 was determined after 5-7 days of treatment.[5]
Key Signaling Pathways
The cellular consequences of emvododstat treatment are mediated by the modulation of several key signaling pathways.
Caption: Emvododstat inhibits DHODH, leading to pyrimidine depletion and subsequent downstream effects on key signaling pathways, resulting in anti-leukemic activity.
PI3K/AKT Pathway
The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in AML.[6] Studies have shown that treatment with emvododstat leads to the downregulation of the PI3K/AKT pathway in AML cells, contributing to its anti-proliferative and pro-apoptotic effects.[2][4] The precise molecular mechanism linking pyrimidine starvation to PI3K/AKT inhibition is an area of ongoing investigation.
p53 Activation
The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress, including DNA damage and nucleotide depletion. Emvododstat treatment has been shown to induce a DNA damage response, as evidenced by the phosphorylation of H2AX (γH2AX), and to activate p53 in AML cells.[4] This activation of the p53 pathway is a key driver of the apoptotic response to emvododstat.
Downregulation of Protein Translation
Recent studies have revealed that pyrimidine starvation induced by DHODH inhibition leads to a rapid shutdown of protein translation in leukemic stem cells. This effect is mediated, at least in part, by the downregulation of the transcription factor YY1 and its associated INO80 chromatin remodeling complex. The inhibition of protein synthesis contributes to the anti-leukemic effects of emvododstat, including the induction of differentiation.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
AML cell lines
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Emvododstat (dissolved in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed AML cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of emvododstat in culture medium.
-
Add 100 µL of the emvododstat dilutions to the appropriate wells. Include wells with vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the luminescence signal against the log of the emvododstat concentration and fitting the data to a four-parameter logistic curve.
Caption: Workflow for determining cell viability using the CellTiter-Glo® assay.
Differentiation Assay (CD14 Flow Cytometry)
This protocol is used to assess the induction of myeloid differentiation by measuring the expression of the cell surface marker CD14.
Materials:
-
Treated and control AML cells
-
FACS buffer (PBS with 2% FBS)
-
Anti-human CD14 antibody (e.g., FITC-conjugated)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Harvest AML cells after treatment with emvododstat or vehicle control.
-
Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the anti-human CD14 antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Gate on the viable cell population based on forward and side scatter properties.
-
Determine the percentage of CD14-positive cells in the treated and control samples.
Caption: Workflow for assessing myeloid differentiation by CD14 flow cytometry.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control AML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest AML cells after treatment with emvododstat or vehicle control.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Establish compensation and quadrants using single-stained controls.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Resistance Mechanisms
The primary mechanism of resistance to emvododstat is an increased reliance on the pyrimidine salvage pathway. AML cells that are less dependent on de novo synthesis and can efficiently utilize salvaged pyrimidines are inherently less sensitive to DHODH inhibition.[1] Further research is needed to fully elucidate other potential mechanisms of acquired resistance.
Conclusion
Emvododstat represents a targeted therapeutic strategy for AML that exploits the metabolic dependencies of leukemic cells. By inhibiting DHODH and inducing pyrimidine starvation, emvododstat effectively triggers cell cycle arrest, differentiation, and apoptosis in AML blasts. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and develop this promising therapeutic agent. The elucidation of the downstream signaling pathways provides a framework for identifying potential biomarkers of response and rational combination strategies to enhance the efficacy of emvododstat in the treatment of AML.
References
- 1. promega.com [promega.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Matrine induces apoptosis in acute myeloid leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. 4.4. Cell Viability and Apoptosis Assay by Flow Cytometry [bio-protocol.org]
Emvododstat's Impact on Pyrimidine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Emvododstat (formerly PTC299) is a potent, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By targeting DHODH, emvododstat effectively depletes the intracellular pool of pyrimidine nucleotides essential for DNA and RNA synthesis, leading to cell cycle arrest and inhibition of proliferation in rapidly dividing cells, such as cancer cells. This document provides a comprehensive technical overview of emvododstat's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Inhibition of De Novo Pyrimidine Biosynthesis
The primary mechanism of action of emvododstat is the direct inhibition of DHODH.[1] This enzyme catalyzes the fourth committed step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate (DHO) to orotate.[1] Inhibition of DHODH by emvododstat leads to two key downstream events:
-
Depletion of Pyrimidine Nucleotides: The blockage of the pathway results in decreased production of uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are essential for nucleic acid synthesis.[1]
-
Accumulation of Dihydroorotate (DHO): The substrate of DHODH, DHO, accumulates within the cell, serving as a biomarker for target engagement.[1][2]
The antiproliferative effects of emvododstat can be reversed by the addition of exogenous uridine, which bypasses the DHODH-catalyzed step and replenishes the pyrimidine pool via the salvage pathway. This rescue effect confirms that the primary mode of action is through the inhibition of de novo pyrimidine synthesis.
Quantitative Data
In Vitro DHODH Inhibition
Emvododstat is a highly potent inhibitor of DHODH, with an IC50 value of approximately 1 nM in leukemia cells.[2] This potency is significantly greater than other known DHODH inhibitors such as Brequinar, Vidofludimus, or A77-1726.[2]
Cell Viability Assays
The inhibitory effect of emvododstat on cell proliferation has been demonstrated across a range of cancer cell lines, with particular sensitivity observed in hematologic malignancies.[2]
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Erythroleukemia | 11.5 |
| MV4-11 | Acute Myeloid Leukemia | 27.0 |
| Sup-T1 | T-cell Lymphoblastic Lymphoma | 28.1 |
| HL60 | Acute Promyelocytic Leukemia | 592.5 |
| TF-1 | Erythroleukemia | ≥4000 |
| Sup-B15 | B-cell Precursor Acute Lymphoblastic Leukemia | ≥4000 |
| RS4;11 | Acute Lymphoblastic Leukemia | ≥4000 |
| THP-1 | Acute Monocytic Leukemia | ≥4000 |
Table 1: IC50 values for emvododstat in various leukemia cell lines after 72 hours of treatment, as determined by the CellTiter-Glo® Luminescent Cell Viability Assay.[2]
Metabolite Level Changes
Treatment with emvododstat leads to significant alterations in the intracellular concentrations of key metabolites in the pyrimidine biosynthesis pathway.
| Metabolite | Change upon Emvododstat Treatment |
| Dihydroorotate (DHO) | Increased |
| N-carbamoyl-L-aspartate | Increased |
| Uridine Triphosphate (UTP) | Decreased |
| Cytidine Triphosphate (CTP) | Decreased |
Table 2: Qualitative summary of the effect of emvododstat on pyrimidine biosynthesis metabolites.[1][2]
Experimental Protocols
In Vitro DHODH Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of a compound against purified DHODH enzyme.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Decylubiquinone
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compound (emvododstat)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing DCIP and decylubiquinone in the assay buffer.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the recombinant DHODH enzyme to the wells and incubate for a short period.
-
Initiate the reaction by adding DHO to all wells.
-
Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the steps for assessing cell viability based on the quantification of ATP.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Opaque-walled 96-well plates
-
Emvododstat
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed the cells in the opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of emvododstat for the desired duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the luminescence signal against the logarithm of the emvododstat concentration.
Intracellular Metabolite Extraction and LC-MS/MS Analysis
This protocol provides a general workflow for the quantification of intracellular pyrimidine nucleotides and their precursors.
Materials:
-
Cultured cells treated with emvododstat
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold extraction solvent to the cells to quench metabolic activity and extract the metabolites.
-
Scrape the cells and collect the cell lysate.
-
-
Protein Precipitation and Sample Preparation:
-
Centrifuge the cell lysate at a high speed to pellet the protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography method (e.g., reverse-phase or HILIC).
-
Detect and quantify the target metabolites (DHO, UTP, CTP) using multiple reaction monitoring (MRM) in the mass spectrometer.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Visualizations
Caption: Inhibition of DHODH by Emvododstat in the Pyrimidine Biosynthesis Pathway.
Caption: Experimental Workflow for the In Vitro DHODH Inhibition Assay.
Caption: Logical Relationship of DHODH Inhibition to Cellular Effects.
References
- 1. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Emvododstat: A Deep Dive into its Discovery and Development
For Immediate Release
SOUTH PLAINFIELD, NJ – October 28, 2025 – This technical guide provides an in-depth overview of the discovery and development of Emvododstat (formerly PTC299), a novel, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the preclinical and clinical journey of this compound, from its initial identification to its investigation in various disease models.
Introduction: From VEGF modulator to a Potent DHODH Inhibitor
Emvododstat was initially identified as a post-transcriptional inhibitor of Vascular Endothelial Growth Factor A (VEGFA), a key regulator of angiogenesis. However, further investigation revealed its primary and more potent mechanism of action to be the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This discovery shifted the developmental focus towards diseases characterized by rapid cell proliferation and high demand for nucleotides, such as acute myeloid leukemia (AML) and viral infections.
The inhibition of DHODH by Emvododstat leads to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This targeted depletion preferentially affects rapidly dividing cells, including cancer cells and virus-infected cells, leading to cell cycle arrest, differentiation, and in some cases, apoptosis. The effects of Emvododstat can be rescued by the addition of exogenous uridine, confirming its specific action on the de novo pyrimidine synthesis pathway.
Mechanism of Action: Targeting the Engine of Proliferation
Emvododstat exerts its therapeutic effects by directly binding to and inhibiting the enzymatic activity of DHODH. This enzyme catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. By blocking this crucial step, Emvododstat effectively cuts off the supply of essential building blocks for DNA and RNA, thereby halting the proliferation of rapidly dividing cells.
Preclinical Development
In Vitro Activity
Emvododstat has demonstrated potent anti-proliferative activity across a broad range of hematologic cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of Emvododstat in Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | AML | 1.2 |
| MV4-11 | AML | 2.5 |
| THP-1 | AML | 3.1 |
| HL-60 | AML | 5.6 |
| K562 | CML | 10.2 |
| U937 | Histiocytic Lymphoma | 4.8 |
| NOMO-1 | AML | 2.9 |
In Vivo Efficacy in a Murine Xenograft Model of AML
The in vivo efficacy of Emvododstat was evaluated in a murine xenograft model using MOLM-13 human AML cells.
Table 2: In Vivo Efficacy of Emvododstat in a MOLM-13 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Emvododstat | 10 | 45 |
| Emvododstat | 30 | 78 |
| Emvododstat | 100 | 95 |
Preclinical Pharmacokinetics
Pharmacokinetic properties of Emvododstat have been characterized in several preclinical species.
Table 3: Pharmacokinetic Parameters of Emvododstat in Preclinical Species
| Species | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Mouse | 10 | 1250 | 2 | 8750 |
| Rat | 10 | 850 | 4 | 9350 |
| Dog | 5 | 550 | 4 | 7700 |
| Monkey | 5 | 720 | 2 | 6480 |
Metabolism
The metabolism of Emvododstat has been investigated in vitro using liver microsomes from various species. The primary metabolic pathway is O-demethylation.
Table 4: In Vitro Metabolism of Emvododstat
| Species | Primary Metabolite |
| Human | O-desmethyl Emvododstat |
| Monkey | O-desmethyl Emvododstat |
| Dog | O-desmethyl Emvododstat |
| Rat | O-desmethyl Emvododstat |
| Mouse | O-desmethyl Emvododstat |
Clinical Development
Phase 1b Study in Relapsed/Refractory Acute Myeloid Leukemia (NCT03761069)
A Phase 1b, open-label, dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of Emvododstat in adult patients with relapsed or refractory AML. The study was terminated, and while full results have not been published, available information indicates that the drug was generally well-tolerated.
Study in Hospitalized Patients with COVID-19 (NCT04439071)
Given the reliance of viral replication on host cell nucleotide synthesis, Emvododstat was investigated in a clinical trial for the treatment of hospitalized patients with COVID-19. This study has been completed, but the results have not yet been published in a peer-reviewed journal.
Experimental Protocols
DHODH Enzymatic Assay
Protocol: The enzymatic activity of DHODH is determined by monitoring the reduction of 2,6-dichloroindophenol (DCPIP). The reaction is initiated by the addition of the substrate dihydroorotate. The decrease in absorbance at 600 nm, corresponding to the reduction of DCPIP, is measured over time using a spectrophotometer.
Cell Viability Assay (MTS Assay)
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Emvododstat (PTC299)
Introduction
Emvododstat, also known as this compound, is an orally bioavailable small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] Initially identified as an inhibitor of vascular endothelial growth factor A (VEGFA) production, its primary mechanism of action was later confirmed to be the potent and direct inhibition of DHODH, a critical enzyme in the de novo pyrimidine nucleotide synthesis pathway.[3][4] This pathway is essential for the proliferation of rapidly dividing cells, such as those found in hematologic malignancies and virally infected cells, which have a high demand for nucleotides.[1][5][6] By inhibiting DHODH, emvododstat depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, differentiation, and/or apoptosis in susceptible cells.[1] Its efficacy has been demonstrated in preclinical models of acute myeloid leukemia (AML) and it has shown potent antiviral activity against RNA viruses, including SARS-CoV-2.[1][4][7] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to emvododstat.
Chemical Structure and Properties
Emvododstat is a complex heterocyclic molecule. Its chemical identity and core physicochemical properties are summarized below.
Chemical Structure
Figure 1: 2D Chemical Structure of Emvododstat (this compound)
Chemical and Physical Properties
The key chemical identifiers and properties of emvododstat are presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | (4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate | [2][7][8] |
| Synonyms | This compound, PTC-299 | [2][9][10] |
| CAS Number | 1256565-36-2 | [2][10][11] |
| Molecular Formula | C₂₅H₂₀Cl₂N₂O₃ | [8][10][11] |
| Molecular Weight | 467.35 g/mol | [2][8][12] |
| Exact Mass | 466.0851 g/mol | [2][8] |
| SMILES Code | O=C(N([C@H]1C2=CC=C(OC)C=C2)CCC3=C1NC4=C3C=C(Cl)C=C4)OC5=CC=C(Cl)C=C5 | [2] |
| InChI Key | SRSHBZRURUNOSM-DEOSSOPVSA-N | [2] |
| Appearance | Solid powder | [2] |
| Purity | ≥98% | [10] |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL or 93 mg/mL) | [10][11] |
| Storage | Store at -20°C for long-term stability (months to years) | [2][10] |
Mechanism of Action and Signaling Pathways
Emvododstat's primary mechanism of action is the inhibition of the mitochondrial enzyme DHODH, which is the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[3][4]
Inhibition of DHODH and Pyrimidine Synthesis
DHODH, located on the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate (DHO) to orotate.[1][5] This step is essential for the production of pyrimidine nucleotides, including uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are vital for DNA and RNA synthesis.[1] Rapidly proliferating cells, such as cancer cells and virus-infected cells, are highly dependent on the de novo pathway to meet their high demand for pyrimidines.[1][4]
Emvododstat directly binds to and inhibits DHODH, leading to two key metabolic consequences:
-
Depletion of Pyrimidines: The block in the pathway leads to a reduction in the intracellular pool of orotate and downstream pyrimidine nucleotides (UTP, CTP).[1]
-
Accumulation of Dihydroorotate (DHO): The substrate for DHODH, DHO, accumulates upstream of the enzymatic block.[1][5][13] This accumulation can be measured in patient blood samples as a pharmacodynamic biomarker of DHODH inhibition.[13]
The resulting pyrimidine starvation triggers cell cycle arrest, primarily at the G1/S phase, and can induce differentiation or apoptosis.[1][5] The antiproliferative effects of emvododstat can be reversed by the addition of exogenous uridine, which can be converted to UTP via the pyrimidine salvage pathway, confirming that the drug's primary activity is through inhibition of de novo synthesis.[3][4][11]
Downstream Effects on VEGF and Cytokine Production
While initially discovered as an inhibitor of VEGFA, this effect is now understood to be a downstream consequence of DHODH inhibition.[3][4] The production of certain proteins, including VEGFA, is sensitive to the availability of pyrimidine nucleotides. By limiting the pyrimidine pool, emvododstat post-transcriptionally suppresses the translation of VEGFA mRNA.[8][9][11] Additionally, emvododstat has been shown to inhibit the production of multiple pro-inflammatory cytokines, such as IL-6, TNFα, and IL-17, which may be beneficial in the context of viral infections like COVID-19.[13]
Caption: Emvododstat's mechanism of action via DHODH inhibition.
Preclinical Data Summary
Emvododstat has demonstrated potent activity across a range of preclinical models.
In Vitro Efficacy
The inhibitory concentrations of emvododstat against various cancer cell lines highlight its potency, particularly in hematologic malignancies.
| Cell Line / Model | Endpoint | Value (IC₅₀ / EC₅₀) | Reference(s) |
| HeLa Cells | Hypoxia-induced VEGFA protein production | 1.64 ± 0.83 nM | [9][11] |
| Leukemia Cell Lines (various) | Cell Proliferation | ~1 nM | [9] |
| Sensitive AML Cell Lines | Cell Proliferation | <30 nM | [1] |
| SARS-CoV-2 (in vitro) | Viral Replication | 2.0 - 31.6 nM | [7][13] |
Pharmacokinetics and Metabolism
Studies in animal models have characterized the drug metabolism and pharmacokinetic (DMPK) profile of emvododstat.
| Parameter | Observation | Species | Reference(s) |
| Oral Bioavailability | Orally bioavailable | Mice, Rats, Dogs, Monkeys | [3][4] |
| Time to Max Conc. (Tₘₐₓ) | 2 to 5 hours | Mice, Rats, Dogs, Monkeys | [3][4] |
| Plasma Protein Binding | High | Mouse, Rat, Dog, Monkey, Human | [3] |
| Metabolism | Major pathway is O-demethylation followed by glucuronidation. | Rat, Dog, Monkey, Human | [3] |
| Metabolizing Enzymes | CYP2C8, CYP2C19, CYP2D6, and CYP3A4 are involved in metabolite formation. | In vitro (human) | [3] |
| Drug Interactions | Potent, non-competitive inhibitor of CYP2D6. Inhibits BCRP transporter activity. | In vitro (human) | [3] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize emvododstat.
Cell Viability / Proliferation Assay
This protocol determines the effect of emvododstat on the proliferation of cancer cell lines.
-
Cell Culture: AML or other target cell lines are cultured in appropriate media and conditions to ensure logarithmic growth.
-
Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight if applicable.
-
Treatment: A dilution series of emvododstat (e.g., 0.1 nM to 10 µM) is prepared in culture media. The compound is added to the wells, including vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[11]
-
Viability Measurement: Cell viability is assessed using a luminescent ATP-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[11] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Analysis: Luminescence is read on a plate reader. The data are normalized to the vehicle control, and IC₅₀ values are calculated using a non-linear regression model (e.g., four-parameter logistic curve).
Caption: General workflow for an in vitro cell proliferation assay.
DHODH Inhibition and Metabolite Analysis
This protocol confirms that emvododstat engages its target in cells by measuring changes in DHODH-related metabolites.
-
Cell Culture and Treatment: As described in 5.1, cells are treated with an effective concentration of emvododstat or vehicle for a defined period (e.g., 24-48 hours).
-
Metabolite Extraction: After incubation, cells are harvested, and intracellular metabolites are extracted. This is typically done by adding a cold solvent mixture (e.g., 80% methanol), followed by centrifugation to pellet cell debris.
-
Sample Analysis: The supernatant containing the metabolites is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantification: The levels of DHO (the substrate of DHODH) and N-carbamoyl-L-aspartate are quantified by comparing their peak areas to those of known standards.[1][5]
-
Data Interpretation: A significant increase in the levels of DHO and N-carbamoyl-L-aspartate in emvododstat-treated cells compared to controls confirms the inhibition of DHODH.[1][5]
In Vivo Pharmacokinetic (PK) Study
This protocol assesses the absorption, distribution, metabolism, and excretion (ADME) properties of emvododstat in an animal model.
-
Animal Model: Laboratory animals (e.g., rats, monkeys) are used.[3][4]
-
Dosing: A single dose of emvododstat is administered, typically via oral (p.o.) gavage to assess oral bioavailability.[3][4] An intravenous (IV) dose group may be included for comparison.
-
Sample Collection: Blood samples are collected from the animals at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Blood is processed (e.g., by centrifugation) to separate plasma.
-
Bioanalysis: The concentration of emvododstat and its major metabolites (e.g., O-desmethyl emvododstat) in the plasma samples is quantified using a validated LC-MS/MS method.[3]
-
PK Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Tₘₐₓ, Cₘₐₓ (maximum concentration), and AUC (area under the curve), using non-compartmental analysis software.
References
- 1. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. emvododstat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Emvododstat | C25H20Cl2N2O3 | CID 49787172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Compound: EMVODODSTAT (CHEMBL4650336) - ChEMBL [ebi.ac.uk]
- 13. biorxiv.org [biorxiv.org]
Emvododstat: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emvododstat (formerly PTC299) is an orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] By inhibiting DHODH, emvododstat depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This mechanism of action leads to the arrest of cell cycle progression and inhibition of proliferation in rapidly dividing cells, such as cancer cells and activated lymphocytes.[3] Emvododstat is currently under clinical investigation for the treatment of various diseases, including acute myeloid leukemia (AML) and COVID-19.[1][4] This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of emvododstat, compiled from available preclinical and clinical data.
Pharmacokinetics
Emvododstat has been characterized in several preclinical species and in human clinical trials. It is orally bioavailable and exhibits a generally slow absorption profile.[3][5]
Preclinical Pharmacokinetics
Pharmacokinetic studies in mice, rats, dogs, and rhesus monkeys have demonstrated that emvododstat is absorbed after oral administration, with time to maximum plasma concentration (Tmax) ranging from 2 to 5 hours.[3][5] In rhesus monkeys, oral administration of emvododstat led to a rapid increase in plasma concentrations, peaking at approximately 2 hours post-dose.[1][6] This was accompanied by a corresponding increase in the plasma levels of dihydroorotate (DHO), the substrate of DHODH, indicating rapid target engagement and enzyme inhibition.[1][6]
Table 1: Preclinical Pharmacokinetic Parameters of Emvododstat
| Species | Dose | Route | Tmax (h) |
| Mouse | Not Specified | Oral | ~2-5 |
| Rat | Not Specified | Oral | ~2-5 |
| Dog | Not Specified | Oral | ~2-5 |
| Rhesus Monkey | Not Specified | Oral | ~2 |
Note: Specific Cmax, AUC, and half-life data from these preclinical studies are not publicly available in the reviewed literature.
Clinical Pharmacokinetics
In human clinical trials involving over 300 healthy volunteers and cancer patients, emvododstat has demonstrated a favorable pharmacokinetic profile.[6] A drug-drug interaction study in 18 healthy subjects who received a single oral dose of 250 mg emvododstat with food provided insight into its clinical pharmacokinetics.[7]
Table 2: Human Pharmacokinetic Parameters of Dextromethorphan With and Without Emvododstat
| Parameter | Dextromethorphan Alone | Dextromethorphan + Emvododstat |
| Cmax (pg/mL) | 2006 | 5847 |
| AUC0-last (h·pg/mL) | 18,829 | 157,400 |
| AUC0-inf (h·pg/mL) | 21,585 | 362,107 |
This table illustrates the significant increase in dextromethorphan exposure when co-administered with emvododstat, highlighting emvododstat's potent inhibitory effect on CYP2D6.[7]
Metabolism
The metabolism of emvododstat has been investigated in vitro using hepatocytes from various species, including humans. The primary metabolic pathway identified is O-demethylation, followed by glucuronidation.[1][3]
Metabolic Pathways
The major metabolite of emvododstat is O-desmethyl emvododstat.[1] This metabolite is then further conjugated with glucuronic acid to form O-desmethyl emvododstat glucuronide.[1] The formation of O-desmethyl emvododstat is mediated by several cytochrome P450 (CYP) enzymes, with CYP2C8, CYP2C19, CYP2D6, and CYP3A4 being involved.[1][3][5]
Caption: Metabolic pathway of Emvododstat.
Experimental Protocols
Metabolite Profiling in Hepatocytes:
-
System: Freshly isolated hepatocytes from rats, dogs, monkeys, and humans.
-
Incubation: Hepatocytes are incubated with emvododstat at a specified concentration (e.g., 1 µM) in a suitable buffer system at 37°C.
-
Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Preparation: The reaction is quenched by adding a solvent like acetonitrile. The samples are then centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: Samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify emvododstat and its metabolites.
Drug-Drug Interactions
Emvododstat has been evaluated for its potential to cause drug-drug interactions through the inhibition or induction of drug-metabolizing enzymes and transporters.
Cytochrome P450 Inhibition
In vitro studies have shown that both emvododstat and its major metabolite, O-desmethyl emvododstat, can inhibit the activity of CYP2D6.[1][3] A clinical drug-drug interaction study confirmed that emvododstat is a strong inhibitor of CYP2D6 in humans.[7] In this study, co-administration of a single 250 mg dose of emvododstat with the CYP2D6 probe substrate dextromethorphan resulted in a 2.9-fold increase in dextromethorphan Cmax and an 8.4- to 14.9-fold increase in dextromethorphan AUC.[7]
Cytochrome P450 Induction
In vitro studies have indicated that emvododstat and O-desmethyl emvododstat can induce the expression of certain CYP enzymes to varying extents.[1][3] The clinical significance of this finding requires further investigation.
Transporter Interactions
Emvododstat and its O-desmethyl metabolite have been shown to inhibit the activity of the Breast Cancer Resistance Protein (BCRP) transporter in vitro.[1][3] However, a clinical drug-drug interaction study with the BCRP substrate rosuvastatin demonstrated no significant impact of emvododstat on rosuvastatin exposure. This suggests that clinically significant BCRP-mediated drug interactions are unlikely. Neither emvododstat nor its primary metabolite were found to be substrates for common efflux or uptake transporters.[1][3]
Table 3: Summary of In Vitro Drug Interaction Potential of Emvododstat and O-desmethyl Emvododstat
| Interaction | Emvododstat | O-desmethyl Emvododstat |
| CYP Inhibition | ||
| CYP2D6 | Inhibitor | Inhibitor |
| CYP Induction | Inducer (extent variable) | Inducer (extent variable) |
| Transporter Inhibition | ||
| BCRP | Inhibitor | Inhibitor |
| Bile Salt Transporters | No Inhibition | No Inhibition |
| Other Efflux/Uptake Transporters | No Inhibition | No Inhibition |
| Transporter Substrate | ||
| Common Efflux/Uptake Transporters | No | No |
Experimental Protocols
CYP Inhibition Assay (In Vitro):
-
System: Human liver microsomes or recombinant human CYP enzymes.
-
Substrates: Specific probe substrates for each CYP isoform (e.g., dextromethorphan for CYP2D6).
-
Incubation: Microsomes or recombinant enzymes are incubated with the probe substrate, a cofactor-generating system (e.g., NADPH), and varying concentrations of emvododstat or its metabolite.
-
Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS. The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is determined.
Clinical Drug-Drug Interaction Study (Emvododstat and Dextromethorphan): [7]
-
Design: An open-label, two-period, single-sequence study in healthy volunteers.
-
Period 1: Subjects receive a single oral dose of 30 mg dextromethorphan.
-
Washout: A 4-day washout period.
-
Period 2: Subjects receive a single oral dose of 250 mg emvododstat with food, followed two hours later by a 30 mg oral dose of dextromethorphan.
-
Sampling: Serial blood samples are collected over time in both periods to determine the plasma concentrations of dextromethorphan and its metabolite, dextrorphan.
-
Analysis: Plasma concentrations are determined using a validated LC-MS/MS method. Pharmacokinetic parameters (Cmax, AUC) are calculated and compared between the two periods.
Caption: Clinical drug-drug interaction study workflow.
Conclusion
Emvododstat is an orally bioavailable inhibitor of DHODH with a predictable pharmacokinetic profile. Its primary route of metabolism is through O-demethylation mediated by multiple CYP enzymes, followed by glucuronidation. A key clinical consideration is its potent inhibition of CYP2D6, which necessitates careful evaluation of co-administered medications that are substrates for this enzyme. While in vitro findings suggested potential for BCRP inhibition and CYP induction, clinical data for BCRP and further investigation for CYP induction are important for a complete understanding of its drug-drug interaction profile. The data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this promising therapeutic agent.
References
- 1. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. In vitro metabolism, pharmacokinetics and drug interaction potentials of emvododstat, a DHODH inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A clinical pharmacokinetic drug-drug interaction study between dextromethorphan and emvododstat, a potent anti-SARS-CoV-2 dihydroorotate dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Emvododstat's Impact on VEGF Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emvododstat (formerly PTC299) is a novel, orally bioavailable small molecule that has demonstrated potent anti-tumor and anti-angiogenic properties. Its primary mechanism of action involves the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a depletion of the intracellular pyrimidine pool, which in turn selectively suppresses the protein synthesis of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis. This technical guide provides an in-depth analysis of the molecular mechanism, quantitative effects, and experimental methodologies related to emvododstat's effect on VEGF protein synthesis.
Introduction
Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein that promotes the formation of new blood vessels, a process known as angiogenesis. While essential for normal physiological processes such as wound healing and embryonic development, angiogenesis is also a hallmark of cancer, as tumors require a dedicated blood supply to grow and metastasize. Consequently, targeting the VEGF signaling pathway has been a cornerstone of anti-cancer therapy.
Emvododstat presents a unique approach to inhibiting VEGF by targeting its protein synthesis at the post-transcriptional level. This guide will explore the core mechanism of action of emvododstat, present quantitative data on its effects, detail relevant experimental protocols, and visualize the key signaling pathways involved.
Core Mechanism of Action: DHODH Inhibition and Pyrimidine Depletion
Emvododstat's primary molecular target is dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.
Rapidly proliferating cells, including cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis. These cells often rely heavily on the de novo pyrimidine synthesis pathway. By inhibiting DHODH, emvododstat effectively depletes the intracellular pool of pyrimidine triphosphates (UTP and CTP).
This pyrimidine depletion has a profound and selective impact on the translation of certain mRNAs, most notably VEGF. The selectivity of this effect suggests that the translational machinery for VEGF mRNA is particularly sensitive to fluctuations in pyrimidine levels. While the precise molecular details of this selectivity are still under investigation, it is a key feature of emvododstat's anti-angiogenic activity.
dot
Post-Transcriptional Regulation of VEGF Synthesis
The suppression of VEGF protein synthesis by emvododstat occurs at the post-transcriptional level, meaning it affects the translation of VEGF mRNA into protein, rather than the transcription of the VEGF gene into mRNA. The exact mechanism of this selective translational repression is an active area of research, with several potential avenues being explored:
-
Ribosome Biogenesis and Function: Pyrimidine availability is crucial for the synthesis of ribosomal RNA (rRNA), a key component of ribosomes. Depletion of pyrimidines may impair ribosome biogenesis, leading to a general or selective decrease in protein synthesis.
-
Codon-Specific Translational Control: The efficiency of translation can be influenced by the availability of specific tRNAs. It is hypothesized that a scarcity of pyrimidine-rich codons in certain mRNAs could make their translation more sensitive to pyrimidine depletion.
-
eIF5A Hypusination: The eukaryotic translation initiation factor 5A (eIF5A) is a protein that facilitates the translation of mRNAs containing specific motifs, such as polyproline tracts. The activity of eIF5A is dependent on a unique post-translational modification called hypusination, which requires the polyamine spermidine. While a direct link between pyrimidine depletion by emvododstat and altered eIF5A hypusination has not been definitively established, the intricate connections between cellular metabolic pathways suggest this as a potential area for further investigation.
dot
Methodological & Application
Emvododstat In Vitro Cell Culture Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Emvododstat (formerly PTC299) is a potent and orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] By inhibiting DHODH, Emvododstat depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This mechanism leads to the arrest of cell proliferation and can induce differentiation or cell death in rapidly dividing cells, such as cancer cells, that are highly dependent on de novo pyrimidine synthesis.[3] This document provides detailed protocols for in vitro studies of Emvododstat using various cell culture-based assays.
Mechanism of Action
Emvododstat exerts its biological effects by targeting DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is responsible for the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. Inhibition of DHODH leads to a reduction in UMP and subsequent pyrimidine nucleosides, which in turn inhibits the synthesis of DNA and RNA, ultimately leading to cell cycle arrest and apoptosis in susceptible cell populations. The effects of Emvododstat can be reversed by the addition of exogenous uridine, which bypasses the need for de novo synthesis through the pyrimidine salvage pathway.[4]
Quantitative Data Summary
The anti-proliferative activity of Emvododstat has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 7.17[1] |
| Molt4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | <30 |
| K562 | Chronic Myeloid Leukemia (CML) | <30 |
| HL60 | Acute Promyelocytic Leukemia (APL) | 592.5[1] |
| TF-1 | Erythroleukemia | ≥4000[1] |
| Sup-B15 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | ≥4000[1] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | ≥4000[1] |
| THP-1 | Acute Monocytic Leukemia | ≥4000[1] |
| HeLa | Cervical Cancer | 1.64 (EC50) |
Experimental Protocols
Cell Proliferation/Viability Assay (CellTiter-Glo®)
This protocol describes the determination of cell viability by quantifying ATP, which indicates the presence of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Emvododstat
-
Dimethyl sulfoxide (DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
For suspension cells (e.g., leukemia lines), seed at a density of 1 x 10^4 cells/well in a 96-well plate in a final volume of 100 µL of complete medium.[1]
-
For adherent cells, seed at an appropriate density to ensure they are in the exponential growth phase at the end of the experiment and allow for adherence for 24 hours prior to treatment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Emvododstat in DMSO.
-
Perform serial dilutions of Emvododstat in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the diluted Emvododstat or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
-
Assay Execution:
-
Equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the Emvododstat concentration and fitting the data to a four-parameter logistic curve.
-
In Vitro DHODH Enzyme Activity Assay (DCIP Colorimetric Method)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the chromophore 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH
-
Emvododstat
-
DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Coenzyme Q10
-
2,6-dichloroindophenol (DCIP)
-
Dihydroorotic acid (DHO)
-
Microplate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Emvododstat in DMSO.
-
Prepare working solutions of Coenzyme Q10, DCIP, and DHO in the appropriate buffers as recommended by the supplier.
-
-
Enzyme Reaction:
-
In a 96-well plate, pre-incubate recombinant human DHODH with varying concentrations of Emvododstat or vehicle control (DMSO) in the assay buffer containing 100 µM Coenzyme Q10 and 200 µM DCIP.
-
Incubate at 25°C for 30 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 500 µM dihydroorotic acid to each well.
-
Immediately measure the decrease in absorbance at 650 nm at 25°C for 10 minutes, taking readings at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the initial rate of the enzymatic reaction (V0) for each concentration of Emvododstat.
-
Determine the percent inhibition relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the Emvododstat concentration.
-
Uridine Rescue Assay
This assay is used to confirm that the cytotoxic effects of Emvododstat are specifically due to the inhibition of the de novo pyrimidine synthesis pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Emvododstat
-
Uridine
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in the Cell Proliferation/Viability Assay protocol.
-
-
Treatment:
-
Prepare solutions of Emvododstat at various concentrations.
-
Prepare a solution of uridine in complete culture medium (a final concentration of 100 µM is often effective).[4]
-
Treat the cells with Emvododstat alone, uridine alone, or a combination of Emvododstat and uridine. Include a vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Execution and Data Analysis:
-
Perform the CellTiter-Glo® assay as described previously.
-
Compare the cell viability in the wells treated with Emvododstat alone to those treated with the combination of Emvododstat and uridine. A significant increase in viability in the presence of uridine indicates a successful rescue and confirms the on-target effect of Emvododstat.
-
References
- 1. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 3. Uridine Metabolism as a Targetable Metabolic Achilles’ Heel for chemo-resistant B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Emvododstat in Acute Myeloid Leukemia (AML) Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Emvododstat (formerly PTC299), a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), in in vitro studies involving Acute Myeloid Leukemia (AML) cell lines. The provided protocols and data will enable researchers to effectively design, execute, and interpret experiments to evaluate the anti-leukemic effects of this compound.
Introduction
Emvododstat is an orally bioavailable small molecule that targets the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, DHODH.[1][2][3][4] Rapidly proliferating cancer cells, including AML blasts, are highly dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication. By inhibiting DHODH, Emvododstat effectively depletes the intracellular pyrimidine pool, leading to cell cycle arrest, induction of differentiation, and ultimately, apoptosis in AML cells.[1][3][4] Preclinical studies have demonstrated its broad activity against a panel of AML cell lines and primary patient samples, highlighting its potential as a therapeutic agent for this hematologic malignancy.[1][3][4]
Mechanism of Action
Emvododstat exerts its anti-leukemic effects by competitively inhibiting DHODH, which catalyzes the conversion of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidines. This leads to a depletion of uridine and other downstream pyrimidine metabolites, which are essential for the synthesis of DNA, RNA, and other vital macromolecules. The resulting "pyrimidine starvation" triggers multiple downstream cellular responses in AML cells. The on-target activity of Emvododstat can be confirmed by rescue experiments, where the addition of exogenous uridine bypasses the enzymatic block and reverses the cytotoxic and differentiation-inducing effects of the compound.
The inhibition of DHODH by Emvododstat has been shown to impact key signaling pathways involved in AML pathogenesis. Notably, it leads to the downregulation of the proto-oncogene c-Myc and modulates the PI3K/AKT/mTOR signaling cascade, both of which are critical for the proliferation and survival of leukemic cells.[5]
Figure 1: Emvododstat's Mechanism of Action in AML Cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of Emvododstat on various AML cell lines and primary patient samples as reported in preclinical studies.
Table 1: In Vitro Anti-proliferative Activity of Emvododstat in AML Cell Lines
| Cell Line | IC50 (nM) | Reference |
| MOLM-13 | <30 | [4] |
| THP-1 | <30 | [4] |
| HL-60 | <30 | [4] |
| Other Sensitive Leukemia Cell Lines (7 out of 12 tested) | <30 | [4] |
Table 2: Effect of Emvododstat on Primary AML Patient Blasts (ex vivo)
| Parameter | Concentration (nM) | Effect | Reference |
| Total Blast Reduction | 100 | 21% - 81% | |
| Immature Blast Reduction | 100 | 24% - 91% | |
| CD14+ Cell Increase | Varies (e.g., 32 nM) | 36% - 96% (in 2 of 5 patient samples) |
Table 3: Effect of Emvododstat on Apoptosis and Differentiation Markers in AML Cells
| Marker | Cell Type | Treatment | Fold Change/Observation | Reference |
| Cleaved PARP | Cytarabine-resistant AML cells | Emvododstat | Increased | [5][6] |
| Cleaved Caspase-3 | Cytarabine-resistant AML cells | Emvododstat | Increased | [5][6] |
| CD11b | THP-1 | Brequinar (another DHODH inhibitor) | Increased Expression | [2] |
| CD14 | Primary AML Blasts | Emvododstat | Increased Percentage of Positive Cells |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of Emvododstat in AML cell line studies.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Emvododstat.
Figure 2: MTT Assay Workflow.
Materials:
-
AML cell lines (e.g., MOLM-13, THP-1, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
Emvododstat (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Emvododstat in complete culture medium. Remove 50 µL of medium from each well and add 50 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Analysis of Myeloid Differentiation by Flow Cytometry
This protocol is for assessing the induction of myeloid differentiation markers, such as CD11b and CD14.
Figure 3: Flow Cytometry Workflow for Differentiation Markers.
Materials:
-
AML cell lines
-
6-well plates
-
Emvododstat
-
PBS
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies (e.g., anti-human CD11b-FITC, anti-human CD14-PE)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed AML cells at a density of 2 x 10^5 cells/mL in 6-well plates. Treat the cells with the desired concentration of Emvododstat (e.g., 100 nM) and a vehicle control for 72-96 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer and add the fluorescently conjugated antibodies at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells expressing the differentiation markers.
Protocol 3: Assessment of Apoptosis by Western Blot for Cleaved PARP and Caspase-3
This protocol is for detecting the induction of apoptosis through the analysis of key apoptotic markers.
Materials:
-
AML cell lines
-
6-well plates
-
Emvododstat
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat AML cells with Emvododstat as described in the previous protocol. After treatment, harvest the cells, wash with cold PBS, and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the fold-change in protein expression.
Conclusion
Emvododstat represents a promising therapeutic strategy for AML by targeting the metabolic vulnerability of leukemic cells. The provided application notes and protocols offer a framework for researchers to investigate the in vitro efficacy and mechanism of action of Emvododstat in AML cell lines. The quantitative data and detailed methodologies will aid in the design of robust experiments and the generation of reproducible results, ultimately contributing to the advancement of novel therapies for this challenging disease.
References
- 1. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
- 4. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Determining the Dose-Response Curve of Emvododstat: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for determining the dose-response curve of Emvododstat (also known as PTC299), a potent inhibitor of dihydroorotate dehydrogenase (DHODH). By inhibiting DHODH, a critical enzyme in the de novo pyrimidine synthesis pathway, Emvododstat effectively reduces the proliferation of rapidly dividing cells and diminishes the production of vascular endothelial growth factor A (VEGFA).[1][2][3] This document outlines the necessary procedures for evaluating the efficacy of Emvododstat through a direct enzymatic assay, a cell-based viability assay, and a downstream signaling assay.
Introduction
Emvododstat is a small molecule inhibitor targeting dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[1][3] This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA and RNA replication. Cancer cells and rapidly proliferating cells are often highly dependent on this pathway for their growth and survival.[4] Inhibition of DHODH by Emvododstat leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis in susceptible cells.[4]
Furthermore, a key downstream effect of DHODH inhibition by Emvododstat is the post-transcriptional downregulation of Vascular Endothelial Growth Factor A (VEGFA), a potent pro-angiogenic factor.[2] This dual mechanism of action, combining direct anti-proliferative effects with anti-angiogenic properties, makes Emvododstat a promising therapeutic agent currently under investigation for the treatment of various cancers, including acute myeloid leukemia (AML), and viral infections like COVID-19.[1]
This document provides detailed protocols to enable researchers to accurately determine the dose-response curve of Emvododstat, a critical step in understanding its potency and efficacy in various experimental models. The protocols cover direct enzyme inhibition, impact on cell viability, and the downstream effect on VEGFA production.
Signaling Pathway and Experimental Overview
The following diagram illustrates the signaling pathway affected by Emvododstat and the overarching experimental workflow to determine its dose-response characteristics.
Caption: Emvododstat's mechanism and the experimental approach to quantify its effects.
Data Presentation
The following tables summarize the dose-response data for Emvododstat across different experimental assays.
Table 1: Emvododstat Inhibition of DHODH Enzymatic Activity (Illustrative Data)
| Emvododstat Concentration (nM) | % DHODH Activity (Mean ± SD) | % Inhibition (Mean) |
| 0 (Vehicle Control) | 100.0 ± 5.0 | 0.0 |
| 0.1 | 95.2 ± 4.8 | 4.8 |
| 1 | 55.1 ± 3.9 | 44.9 |
| 10 | 15.3 ± 2.1 | 84.7 |
| 100 | 5.2 ± 1.5 | 94.8 |
| 1000 | 2.1 ± 0.8 | 97.9 |
| IC50 (nM) | ~1 |
Note: This table presents illustrative data to demonstrate the expected dose-response relationship. Actual results may vary depending on experimental conditions.
Table 2: Anti-proliferative Activity of Emvododstat in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 (nM) | Sensitivity |
| MOLM-13 | 1.1 | High |
| MV4-11 | 1.3 | High |
| U937 | 2.1 | High |
| K562 | 2.7 | High |
| Jurkat | 10.1 | High |
| Molt4 | 21.3 | High |
| Sup-T1 | 29.8 | High |
| HL60 | 592.5 | Moderate |
| THP-1 | ≥4000 | Insensitive |
| Sup-B15 | ≥4000 | Insensitive |
| RS4;11 | ≥4000 | Insensitive |
| TF-1 | ≥4000 | Insensitive |
Data sourced from a study on preclinical models of Acute Myeloid Leukemia.
Table 3: Emvododstat-mediated Reduction of VEGFA Secretion in HeLa Cells (Illustrative Data)
| Emvododstat Concentration (nM) | VEGFA Concentration (pg/mL) (Mean ± SD) | % VEGFA Reduction (Mean) |
| 0 (Vehicle Control) | 1500 ± 120 | 0.0 |
| 0.1 | 1350 ± 110 | 10.0 |
| 1 | 825 ± 95 | 45.0 |
| 10 | 210 ± 45 | 86.0 |
| 100 | 90 ± 20 | 94.0 |
| 1000 | 75 ± 15 | 95.0 |
| EC50 (nM) | ~1.64 |
Note: This table presents illustrative data based on the reported EC50 of 1.64 nM for the inhibition of hypoxia-induced VEGFA production in HeLa cells.[2] Actual results may vary.
Experimental Protocols
The following are detailed protocols for determining the dose-response curve of Emvododstat.
Protocol 1: DHODH Enzymatic Inhibition Assay
This protocol is adapted from a standard spectrophotometric assay for DHODH activity.
Objective: To determine the in vitro inhibitory activity of Emvododstat on recombinant human DHODH enzyme.
Materials:
-
Recombinant Human DHODH
-
L-Dihydroorotic acid (DHO)
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Emvododstat
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
96-well microplate
-
Spectrophotometer capable of kinetic readings at 600 nm
Procedure:
-
Prepare Emvododstat Dilutions: Prepare a serial dilution of Emvododstat in the assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.01 nM to 1000 nM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug dilutions.
-
Enzyme Preparation: Dilute the recombinant human DHODH in the assay buffer to the desired working concentration.
-
Assay Reaction: a. To each well of a 96-well plate, add the diluted Emvododstat or vehicle control. b. Add the diluted DHODH enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Prepare a substrate mixture containing DHO, decylubiquinone, and DCIP in the assay buffer. d. Initiate the enzymatic reaction by adding the substrate mixture to each well.
-
Data Acquisition: Immediately measure the decrease in absorbance at 600 nm over time (kinetic read) using a spectrophotometer. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: a. Calculate the rate of reaction for each Emvododstat concentration and the vehicle control. b. Normalize the data by setting the activity of the vehicle control as 100%. c. Plot the percentage of DHODH activity against the logarithm of the Emvododstat concentration. d. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Caption: Workflow for the DHODH enzymatic inhibition assay.
Protocol 2: Cell Viability Assay
Objective: To determine the effect of Emvododstat on the viability and proliferation of cancer cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11, HL60)
-
Appropriate cell culture medium and supplements
-
Emvododstat
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well opaque-walled microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the AML cells into 96-well opaque-walled plates at a predetermined optimal density.
-
Drug Treatment: Prepare a serial dilution of Emvododstat in the cell culture medium. Add the diluted drug or vehicle control to the appropriate wells. The final concentrations should cover a broad range to capture the full dose-response (e.g., 0.1 nM to 10 µM).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: a. Allow the plate to equilibrate to room temperature. b. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix the contents to induce cell lysis and stabilize the luminescent signal. d. Incubate at room temperature for a short period to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Analysis: a. Normalize the data by setting the luminescence of the vehicle-treated cells as 100% viability. b. Plot the percentage of cell viability against the logarithm of the Emvododstat concentration. c. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for the cell viability assay.
Protocol 3: VEGFA Quantification by ELISA
Objective: To measure the dose-dependent effect of Emvododstat on the secretion of VEGFA from cultured cells.
Materials:
-
HeLa cells or other VEGFA-secreting cell line
-
Appropriate cell culture medium and supplements
-
Emvododstat
-
Human VEGFA ELISA kit
-
96-well ELISA plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment: a. Seed HeLa cells in a suitable culture plate (e.g., 24-well plate). b. Once the cells reach the desired confluency, replace the medium with fresh medium containing serial dilutions of Emvododstat or vehicle control. c. If studying hypoxia-induced VEGFA, incubate the cells under hypoxic conditions (e.g., 1% O2). Otherwise, incubate under normoxic conditions. d. Incubate for a predetermined time (e.g., 24-48 hours).
-
Sample Collection: Collect the cell culture supernatant from each well. If necessary, centrifuge the supernatant to remove any cellular debris.
-
ELISA Procedure: a. Perform the VEGFA ELISA according to the manufacturer's protocol. This typically involves: i. Coating the ELISA plate with a capture antibody. ii. Adding the collected cell culture supernatants and VEGFA standards to the wells. iii. Incubating to allow VEGFA to bind to the capture antibody. iv. Washing the plate and adding a detection antibody. v. Adding a substrate solution to develop a colorimetric signal. vi. Stopping the reaction.
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve using the absorbance readings from the VEGFA standards. b. Use the standard curve to calculate the concentration of VEGFA in each experimental sample. c. Normalize the data by expressing the VEGFA concentration in treated samples as a percentage of the vehicle control. d. Plot the percentage of VEGFA secretion against the logarithm of the Emvododstat concentration. e. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Workflow for VEGFA quantification by ELISA.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for determining the dose-response curve of Emvododstat. By employing these assays, researchers can effectively characterize the potency of Emvododstat in inhibiting its direct target, DHODH, assess its anti-proliferative effects on cancer cells, and quantify its impact on the downstream signaling pathway involving VEGFA. Accurate determination of the dose-response relationship is fundamental for the preclinical and clinical development of Emvododstat as a novel therapeutic agent.
References
Application Notes and Protocols for Determining the Antiviral Activity of Emvododstat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emvododstat (formerly PTC299) is an orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] This pathway is essential for the production of pyrimidine nucleotides (uridine and cytidine), which are critical for the synthesis of RNA and DNA.[4] Many viruses, particularly RNA viruses, are highly dependent on the host cell's pyrimidine pool for their rapid replication.[5][6] By inhibiting DHODH, Emvododstat depletes the intracellular pyrimidine supply, thereby hindering viral replication.[5][6] This host-targeted antiviral strategy makes Emvododstat a promising candidate for broad-spectrum antiviral therapy. These application notes provide a detailed protocol for assessing the antiviral activity of Emvododstat against relevant viruses, such as SARS-CoV-2, using a cytopathic effect (CPE) inhibition assay.
Mechanism of Action: Inhibition of Pyrimidine Synthesis
Emvododstat targets the host cell enzyme DHODH, which catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo synthesis of pyrimidines.[2][7] Inhibition of DHODH leads to a reduction in the intracellular pool of pyrimidine nucleotides. Viruses, being obligate intracellular parasites, rely on host cell machinery and resources for their replication. The high demand for nucleotides during rapid viral genome synthesis makes them particularly vulnerable to the depletion of these essential building blocks. By limiting the availability of pyrimidines, Emvododstat effectively curtails viral replication.[5][6]
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. geneonline.com [geneonline.com]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. Inhibiting pyrimidine biosynthesis impairs Ebola virus replication through depletion of nucleoside pools and activation of innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting pyrimidine biosynthesis impairs Peste des Petits Ruminants Virus replication through depletion of nucleoside pools and activation of cellular immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Emvododstat Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emvododstat (also known as PTC299) is a potent and orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH)[1][2][3]. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells, such as cancer cells[2][3]. By inhibiting DHODH, Emvododstat disrupts pyrimidine synthesis, leading to cell cycle arrest and inhibition of cell proliferation. It has shown efficacy in preclinical models of acute myeloid leukemia (AML) and is being investigated for various oncological and viral indications[2][3]. Additionally, Emvododstat has been identified as a post-transcriptional inhibitor of vascular endothelial growth factor (VEGF)[1][4].
These application notes provide detailed protocols for the preparation of Emvododstat stock solutions for use in various research experiments.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Emvododstat is provided in the table below.
| Property | Value |
| Synonyms | This compound |
| CAS Number | 1256565-36-2[5][6] |
| Molecular Formula | C₂₅H₂₀Cl₂N₂O₃[5][6] |
| Molecular Weight | 467.35 g/mol [5] |
| Appearance | Solid[6] |
| Purity | ≥98%[6] |
| Solubility in DMSO | 50 mg/mL to 93 mg/mL[4][6] |
| Storage of Solid | -20°C for up to 3 years[7] |
| Storage of Stock Solution | -20°C for 1 year or -80°C for 2 years[1] |
Experimental Protocols
Preparation of a 10 mM Emvododstat Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Emvododstat in dimethyl sulfoxide (DMSO).
Materials:
-
Emvododstat powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling Emvododstat and DMSO. Work in a well-ventilated area or a chemical fume hood.
-
Calculate the Required Mass of Emvododstat:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of Emvododstat can be calculated using the following formula:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 467.35 g/mol x 1000 mg/g = 4.67 mg
-
-
-
Weighing Emvododstat:
-
Carefully weigh out 4.67 mg of Emvododstat powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Emvododstat powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may assist in dissolution, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
Preparation of Working Solutions for Cell-Based Assays
For cell-based assays, the DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity[7].
Procedure:
-
Thaw a single aliquot of the 10 mM Emvododstat stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound[7].
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of Emvododstat) in your experiments.
Visualizations
Caption: Workflow for preparing Emvododstat stock solution.
Caption: Emvododstat's mechanism of action via DHODH inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Measuring Changes in Pyrimidine Levels after Emvododstat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emvododstat (PTC299) is an orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By blocking DHODH, Emvododstat leads to the depletion of downstream pyrimidine nucleotides essential for DNA and RNA synthesis, and the accumulation of the substrate dihydroorotate (DHO).[1][2] This mechanism of action underlies its investigation as a therapeutic agent in various diseases, including acute myeloid leukemia (AML).[1][2]
These application notes provide detailed protocols for the quantification of changes in pyrimidine metabolite levels in biological samples following Emvododstat treatment. The described methods are essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling researchers to assess target engagement and the downstream metabolic consequences of DHODH inhibition.
Data Presentation: Expected Metabolite Changes
Treatment with Emvododstat is expected to cause a significant shift in the cellular and plasma pyrimidine metabolite pool. The following table summarizes the anticipated changes based on preclinical and clinical studies of DHODH inhibitors.
| Metabolite | Expected Change after Emvododstat Treatment | Rationale | Typical Analytical Method |
| Dihydroorotate (DHO) | Significant Increase | Accumulation of the DHODH substrate due to enzyme inhibition.[1][2] | LC-MS/MS |
| Orotic Acid | Decrease | Reduced production as it is the direct product of the DHODH-catalyzed reaction. | LC-MS/MS |
| Uridine Monophosphate (UMP) | Decrease | Depletion of the downstream product of the de novo pathway. | LC-MS/MS |
| Uridine Diphosphate (UDP) | Decrease | Consequent depletion following the reduction in UMP. | LC-MS/MS |
| Uridine Triphosphate (UTP) | Decrease | Overall depletion of the uridine nucleotide pool. | LC-MS/MS |
| Cytidine Triphosphate (CTP) | Decrease | Reduced availability of its precursor, UTP. | LC-MS/MS |
| Uridine | Variable | May increase due to compensatory activation of pyrimidine salvage pathways. | LC-MS/MS |
Experimental Protocols
Quantification of Dihydroorotate (DHO) in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the quantification of DHO in human plasma.
a. Materials and Reagents:
-
Human plasma (K2EDTA)
-
Dihydroorotate (DHO) analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N₂-DHO)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Bovine Serum Albumin (BSA) solution (for surrogate matrix)
-
Microcentrifuge tubes
-
LC-MS/MS system (e.g., Sciex 4000 QTRAP with a Shimadzu Prominence LC system)
b. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
Spike 50 µL of plasma with the internal standard solution.
-
Add 200 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
c. LC-MS/MS Analysis:
-
LC Column: A reverse-phase column suitable for polar analytes (e.g., C18, HILIC).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in ACN.
-
Gradient: Develop a suitable gradient to achieve separation of DHO from other plasma components.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Operate in negative ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
DHO: Monitor the specific precursor to product ion transition.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.
-
d. Quantification:
-
Construct a calibration curve using a surrogate matrix (e.g., BSA solution) spiked with known concentrations of DHO and the internal standard.
-
Quantify DHO in plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantification of Intracellular Pyrimidine Metabolites in Cultured Cells by LC-MS/MS
This protocol provides a general framework for the analysis of intracellular pyrimidines in suspension cancer cells (e.g., AML cell lines).
a. Materials and Reagents:
-
Cultured suspension cells
-
Emvododstat
-
Quenching Solution: 60% Methanol in 0.85% (w/v) ammonium bicarbonate, pre-cooled to -40°C.[1]
-
Extraction Solvent: 100% Methanol, pre-cooled to -80°C.
-
LC-MS grade water
-
Stable isotope-labeled internal standards for pyrimidine nucleotides.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Cell counting solution (e.g., trypan blue).
b. Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Treat cells with Emvododstat or vehicle control for the desired time points.
-
Count the cells to ensure accurate normalization of metabolite levels.
c. Metabolite Quenching and Extraction:
-
Quenching: Rapidly mix the cell suspension with 5 volumes of ice-cold quenching solution.[1]
-
Centrifuge at 1,000 x g for 2 minutes at 4°C.
-
Aspirate the supernatant.
-
Extraction: Resuspend the cell pellet in 1 mL of cold (-80°C) 100% methanol containing internal standards.[2]
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate cell lysis and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (containing the extracted metabolites) to a new tube.
-
Repeat the extraction step with another 500 µL of cold methanol and pool the supernatants.
-
Evaporate the pooled supernatant to dryness under nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial LC mobile phase.
d. LC-MS/MS Analysis:
-
LC Column: A column suitable for nucleotide analysis (e.g., ion-pairing reversed-phase or HILIC).
-
Mobile Phase A: An aqueous buffer (e.g., ammonium acetate or an ion-pairing agent like tributylamine in water).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A gradient optimized for the separation of polar nucleotides.
-
Mass Spectrometer: Operate in negative ion mode with MRM.
-
MRM Transitions: Establish and optimize MRM transitions for each pyrimidine metabolite (DHO, Orotic Acid, UMP, UDP, UTP, CTP) and their corresponding internal standards.
e. Data Analysis and Normalization:
-
Quantify each metabolite using a calibration curve prepared with analytical standards.
-
Normalize the quantified metabolite levels to the cell number determined prior to quenching.
Visualizations
References
Application Notes and Protocols for Cell Viability Assays with Emvododstat Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing cell viability following treatment with Emvododstat (also known as PTC299), a potent inhibitor of dihydroorotate dehydrogenase (DHODH). This document outlines the mechanism of action of Emvododstat, detailed protocols for common cell viability assays, and expected outcomes in relevant cancer cell lines.
Introduction to Emvododstat
Emvododstat is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a critical role in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, Emvododstat depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This leads to the inhibition of cell proliferation and is particularly effective in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides.
Initially identified as an inhibitor of vascular endothelial growth factor A (VEGFA) production, it is now understood that the reduction in VEGFA is a downstream effect of DHODH inhibition. The depletion of pyrimidines post-transcriptionally affects the translation of VEGFA mRNA.
Mechanism of Action Signaling Pathway
The following diagram illustrates the mechanism of action of Emvododstat.
Caption: Emvododstat inhibits DHODH, blocking pyrimidine synthesis and cell proliferation.
Quantitative Data: Emvododstat IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Emvododstat in various leukemia cell lines after 72 hours of treatment, as determined by the CellTiter-Glo® Luminescent Cell Viability Assay. Data for solid tumor cell lines are not as readily available in the public domain.
| Cell Line | Description | Driver Mutation | IC50 (nM) |
| MOLM-13 | AML heterozygous for the FLT3-ITD | FTL3-ITD | 7.17 |
| Molt4 | T-cell ALL | NOTCH1, NRAS | <4.57 |
| K562 | CML | BCR-ABL1 | 10.9 |
| Kasumi-1 | AML | KIT | 11.2 |
| MV-4-11 | AML | MLL-AF4, FLT3-ITD | 13.5 |
| NOMO-1 | AML | MLL-AF9 | 20.2 |
| KG-1 | AML | - | 26.9 |
| HL60 | AML | - | 592.5 |
| TF-1 | Erythroleukemia | - | >10,000 |
| Sup-B15 | B-cell ALL | BCR-ABL1 | >10,000 |
| RS4;11 | B-cell ALL | MLL-AF4 | >10,000 |
| THP-1 | AML | MLL-AF9, NRAS | >10,000 |
Experimental Protocols for Cell Viability Assays
This section provides detailed protocols for three common colorimetric and luminescent-based cell viability assays suitable for assessing the effects of Emvododstat treatment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of Emvododstat. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric assay where the water-soluble XTT is reduced by metabolically active cells to a soluble orange-colored formazan product.
Caption: Workflow for the XTT cell viability assay.
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
XTT Reagent Preparation: Shortly before use, thaw the XTT reagent and the electron-coupling solution. Prepare the XTT working solution by mixing the XTT reagent and the electron-coupling solution according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT working solution to each well containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Shake the plate gently. Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used for background subtraction.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous luminescent assay that quantifies ATP, an indicator of metabolically active cells.
Caption: Workflow for the CellTiter-Glo® assay.
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements. Follow steps 1-3 as described in the MTT assay protocol.
-
Reagent Preparation: Reconstitute the CellTiter-Glo® substrate with the provided buffer to form the CellTiter-Glo® Reagent. Allow the reagent to equilibrate to room temperature before use.
-
Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The long-lived signal allows for batch processing of multiple plates.
Application Notes and Protocols for Flow Cytometry Analysis of Emvododstat-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emvododstat (PTC299) is an orally bioavailable small molecule that inhibits the enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1] By inhibiting DHODH, Emvododstat depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, differentiation, and apoptosis in susceptible cell populations.[1] This application note provides detailed protocols for analyzing the cellular effects of Emvododstat using flow cytometry, a powerful technique for single-cell analysis.
Mechanism of Action of Emvododstat
Emvododstat targets DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway. This pathway is crucial for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. Rapidly proliferating cells, such as acute myeloid leukemia (AML) blasts, are particularly dependent on this pathway for their growth and survival. Inhibition of DHODH by Emvododstat leads to a depletion of pyrimidine nucleotides, which in turn results in the inhibition of DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.[1] Furthermore, in the context of AML, DHODH inhibition has been shown to induce cellular differentiation.[1]
Figure 1: Emvododstat's Mechanism of Action.
Data Presentation
The following tables summarize the quantitative effects of Emvododstat and other DHODH inhibitors on various cancer cell lines as determined by flow cytometry and cell viability assays.
Table 1: Effect of Emvododstat on Cell Viability in Leukemia Cell Lines
| Cell Line | Description | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia | 10.3 |
| HL-60 | Acute Promyelocytic Leukemia | 15.2 |
| MOLM-13 | Acute Myeloid Leukemia | 18.5 |
| MV4-11 | Acute Myeloid Leukemia | 20.1 |
| THP-1 | Acute Monocytic Leukemia | 25.6 |
| U937 | Histiocytic Lymphoma | 33.1 |
| KG-1 | Acute Myeloid Leukemia | >10,000 |
Data adapted from Branstrom et al., 2022. The IC50 is the concentration of Emvododstat that results in a 50% reduction in cell viability after 72 hours of treatment.
Table 2: Effect of DHODH Inhibitor Brequinar on Cell Cycle Distribution in T-ALL Cell Lines
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Jurkat | Control | 45.3 | 35.1 | 19.6 |
| 1 µM Brequinar (72h) | 20.1 | 65.2 | 14.7 | |
| MOLT-4 | Control | 52.1 | 28.4 | 19.5 |
| 1 µM Brequinar (72h) | 25.8 | 58.9 | 15.3 |
Representative data from a study on the DHODH inhibitor Brequinar, as specific cell cycle data for Emvododstat was not available in the searched literature (Weng et al., 2023).
Table 3: Induction of Apoptosis by DHODH Inhibitors in Leukemia Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| HL-60 | Control | 5.2 |
| DHODH Inhibitor (Isobavachalcone, 20 µM, 72h) | 35.4 | |
| DHODH Inhibitor (Isobavachalcone, 30 µM, 72h) | 58.7 | |
| T-ALL Cell Lines | 1 µM Brequinar (24h) | ~15 |
| 1 µM Brequinar (48h) | ~30 | |
| 1 µM Brequinar (72h) | ~50 |
Representative data from studies on DHODH inhibitors, as specific dose-response apoptosis data for Emvododstat was not available in the searched literature (Wang et al., 2019; Weng et al., 2023).
Table 4: Emvododstat-Induced Myeloid Differentiation in Primary AML Blasts
| Patient Sample | Treatment (100 nM Emvododstat, 72h) | % CD14+ Cells (Control) | % CD14+ Cells (Treated) |
| AML42 | Emvododstat | 5 | 25 |
| AML237 | Emvododstat | 10 | 40 |
| AML238 | Emvododstat | 15 | 15 |
| AMLX | Emvododstat | 8 | 32 |
| AMLY | Emvododstat | 12 | 38 |
Data adapted from Branstrom et al., 2022. An increase in the percentage of CD14+ cells is indicative of myeloid differentiation.
Experimental Protocols
The following are detailed protocols for the flow cytometric analysis of Emvododstat-treated cells.
Protocol 1: Cell Culture and Treatment with Emvododstat
Figure 2: Cell Treatment Workflow.
-
Cell Culture: Culture leukemia cell lines (e.g., K562, HL-60, MOLM-13) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells at a density of 2-5 x 10^5 cells/mL in 6-well or 12-well plates.
-
Emvododstat Preparation: Prepare a stock solution of Emvododstat in DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Treatment: Treat the cells with varying concentrations of Emvododstat. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the drug treatment.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Figure 3: Cell Cycle Analysis Workflow.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (typically FL2 or PE). Gate on single cells to exclude doublets. Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V and PI Staining
Figure 4: Apoptosis Assay Workflow.
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells per sample by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use a log scale for both the FITC (Annexin V) and PI fluorescence channels.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 4: Analysis of Myeloid Differentiation Markers
-
Cell Harvesting and Washing: Harvest approximately 1 x 10^6 cells per sample and wash once with PBS containing 2% FBS (FACS buffer).
-
Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., anti-CD14 FITC and anti-CD38 PE).
-
Incubation: Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspension: Resuspend the cells in 500 µL of FACS buffer.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the cell population of interest based on forward and side scatter properties. Determine the percentage of cells positive for each marker.
Troubleshooting
-
High background staining in apoptosis assay: Ensure cells are processed gently to avoid mechanical damage to the cell membrane. Use the recommended concentration of Annexin V and PI.
-
Poor resolution in cell cycle analysis: Ensure proper fixation and RNase treatment. Gate on single cells to exclude doublets and aggregates.
-
Low fluorescence intensity: Use a higher concentration of the antibody or a brighter fluorochrome. Ensure the correct laser and filter settings are used on the flow cytometer.
-
Inconsistent results: Maintain consistent cell numbers, reagent concentrations, and incubation times across all samples.
Conclusion
Flow cytometry is an indispensable tool for characterizing the cellular effects of Emvododstat. The protocols provided in this application note offer a framework for assessing changes in cell cycle progression, apoptosis, and cellular differentiation in response to treatment. The quantitative data presented highlights the potential of Emvododstat as a therapeutic agent that can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. These methods can be adapted for various cell types and experimental conditions to further elucidate the mechanism of action of Emvododstat and other DHODH inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Emvododstat Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Emvododstat in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Emvododstat?
Emvododstat is a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1] By inhibiting DHODH, Emvododstat depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and apoptosis in rapidly proliferating cancer cells that are highly dependent on this pathway for survival.[1]
Q2: My cancer cell line is showing reduced sensitivity to Emvododstat. What are the potential resistance mechanisms?
The primary mechanism of resistance to DHODH inhibitors like Emvododstat is the upregulation of the pyrimidine salvage pathway.[2][3][4] This pathway allows cells to recycle extracellular pyrimidines, thereby bypassing the block in the de novo synthesis pathway. Other potential, though less common, mechanisms could include mutations in the DHODH gene that reduce drug binding or increased drug efflux.[5][6][7]
Q3: How can I confirm that my cells are using the pyrimidine salvage pathway to resist Emvododstat?
To confirm the role of the salvage pathway in conferring resistance, you can perform a uridine rescue experiment. Supplementing the culture medium with uridine should restore the viability of Emvododstat-sensitive cells treated with the drug. If your resistant cells show a significantly higher viability in the presence of Emvododstat compared to the parental line, and this is not further enhanced by uridine supplementation, it strongly suggests that the resistant cells have a more active salvage pathway.
Q4: What strategies can I employ to overcome Emvododstat resistance in my experiments?
A promising strategy to overcome resistance mediated by the pyrimidine salvage pathway is a combination therapy approach. By co-administering Emvododstat with an inhibitor of the pyrimidine salvage pathway, you can simultaneously block both pyrimidine synthesis routes.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Emvododstat and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Decreased Emvododstat efficacy in long-term cultures. | Development of acquired resistance. | 1. Confirm resistance by comparing the IC50 value of the current cell line to the parental line. 2. Investigate the role of the pyrimidine salvage pathway (see FAQ Q3). 3. Consider a combination therapy approach with a salvage pathway inhibitor. |
| High variability in cell viability assay results. | Inconsistent cell seeding, drug concentration, or incubation times. | 1. Ensure accurate and consistent cell counting and seeding. 2. Prepare fresh drug dilutions for each experiment. 3. Maintain precise incubation times. |
| Unexpected cell death in control groups. | Contamination or poor cell health. | 1. Regularly test for mycoplasma contamination. 2. Ensure proper cell culture conditions (e.g., media, temperature, CO2). |
Quantitative Data Summary: Emvododstat in Sensitive vs. Resistant AML Cell Lines
The following table provides a hypothetical yet representative example of data you might generate when investigating Emvododstat resistance.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| MOLM-13 (Parental) | Emvododstat | 15 | - |
| MOLM-13-ER (Emvododstat Resistant) | Emvododstat | 250 | 16.7 |
| MOLM-13-ER | Emvododstat + Uridine Kinase Inhibitor (e.g., 5-Fluorouridine) | 25 | 1.7 |
This data is illustrative and will vary depending on the cell line and specific salvage pathway inhibitor used.
Experimental Protocols
Protocol for Generating Emvododstat-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to Emvododstat through continuous exposure to escalating drug concentrations.[8][9][10][11][12]
Materials:
-
Parental cancer cell line (e.g., MOLM-13)
-
Complete culture medium
-
Emvododstat (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of Emvododstat for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing Emvododstat at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency and show a stable growth rate, passage them into a fresh medium containing the same concentration of Emvododstat.
-
Dose Escalation: Gradually increase the concentration of Emvododstat in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended. Allow the cells to adapt and resume a stable growth rate at each new concentration.
-
Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells. This allows you to return to a previous stage if the cells do not survive a higher concentration.
-
Confirmation of Resistance: After several months of continuous culture with increasing concentrations of Emvododstat, the resulting cell line should exhibit significant resistance. Confirm the level of resistance by determining the new IC50 value and comparing it to that of the parental cell line. A fold-increase of >10 is typically considered resistant.
Cell Viability (MTS) Assay Protocol
This protocol is for determining the viability of cancer cells after treatment with Emvododstat using a colorimetric MTS assay.[13][14][15][16][17]
Materials:
-
96-well cell culture plates
-
Cancer cell suspension
-
Complete culture medium
-
Emvododstat serial dilutions
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Drug Treatment: Add 100 µL of medium containing serial dilutions of Emvododstat to the appropriate wells. Include wells with vehicle control (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Logic
References
- 1. ashpublications.org [ashpublications.org]
- 2. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.3. Cell Viability Assay [bio-protocol.org]
- 14. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
Optimizing Emvododstat Concentration for Cell-based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Emvododstat in cell-based assays. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to navigate potential challenges during your experiments, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Emvododstat?
Emvododstat is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine), which are critical for DNA and RNA synthesis. By inhibiting DHODH, Emvododstat depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation in rapidly dividing cells, such as cancer cells, that are highly dependent on this pathway.[1]
Q2: How should I prepare and store Emvododstat for cell-based assays?
Emvododstat is soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. To avoid precipitation, ensure the final DMSO concentration in the cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.
Q3: What is a typical concentration range for Emvododstat in cell-based assays?
The effective concentration of Emvododstat can vary significantly depending on the cell line's sensitivity and the assay's duration. For initial experiments, a dose-response curve is recommended to determine the optimal concentration. Based on published data, the half-maximal inhibitory concentration (IC50) for Emvododstat in various cancer cell lines can range from low nanomolar to micromolar concentrations.
Data Presentation: Emvododstat IC50 Values in Cancer Cell Lines
The following table summarizes the reported IC50 values of Emvododstat in a panel of cancer cell lines. This data can serve as a starting point for designing your experiments.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| HeLa | Cervical Cancer | 1.64 (EC50) | Not Specified |
| MOLM-13 | Acute Myeloid Leukemia | < 30 | 72 hours |
| K562 | Chronic Myeloid Leukemia | < 30 | 72 hours |
| MV4-11 | Acute Myeloid Leukemia | < 30 | 72 hours |
| NOMO-1 | Acute Myeloid Leukemia | < 30 | 72 hours |
| OCI-AML3 | Acute Myeloid Leukemia | < 30 | 72 hours |
| U937 | Histiocytic Lymphoma | < 30 | 72 hours |
| JURKAT | Acute T-cell Leukemia | < 30 | 72 hours |
| HL60 | Acute Promyelocytic Leukemia | 592.5 | 72 hours |
| TF-1 | Erythroleukemia | ≥ 4000 | 72 hours |
| Sup-B15 | B-cell Acute Lymphoblastic Leukemia | ≥ 4000 | 72 hours |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | ≥ 4000 | 72 hours |
| THP-1 | Acute Monocytic Leukemia | ≥ 4000 | 72 hours |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol outlines the steps for determining the effect of Emvododstat on cell viability by measuring ATP levels, which is indicative of metabolically active cells.
Materials:
-
Emvododstat
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled multi-well plates (e.g., 96-well)
-
Cells of interest
-
Complete cell culture medium
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of Emvododstat in complete cell culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the Emvododstat dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the log of Emvododstat concentration to determine the IC50 value.
-
Uridine Rescue Assay
This assay is crucial to confirm that the observed effects of Emvododstat are due to its on-target inhibition of DHODH. Exogenous uridine can bypass the de novo pyrimidine synthesis pathway, thereby "rescuing" the cells from the effects of the inhibitor.
Materials:
-
Emvododstat
-
Uridine
-
Cells of interest
-
Complete cell culture medium
-
Multi-well plates
-
Cell viability assay reagents (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells as described in the cell viability assay protocol.
-
Compound and Uridine Treatment:
-
Prepare Emvododstat solutions at various concentrations.
-
Prepare a stock solution of uridine (e.g., 100 mM in water or PBS) and sterilize by filtration.
-
Treat cells with Emvododstat in the presence or absence of a range of uridine concentrations (e.g., 10 µM, 50 µM, 100 µM). Uridine should be added concurrently with Emvododstat.
-
Include control groups: untreated cells, cells treated with Emvododstat alone, and cells treated with uridine alone.
-
-
Incubation and Analysis:
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Perform a cell viability assay as described above.
-
-
Data Analysis:
-
Compare the viability of cells treated with Emvododstat alone to those co-treated with Emvododstat and uridine. A significant increase in cell viability in the presence of uridine indicates a successful rescue and confirms the on-target activity of Emvododstat.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | - Variation in cell seeding density.- Cells are in different growth phases.- Inconsistent incubation times.- Variability in reagent preparation. | - Ensure accurate and consistent cell counting and seeding.- Use cells from a consistent passage number and ensure they are in the logarithmic growth phase.- Standardize all incubation times.- Prepare fresh dilutions of Emvododstat for each experiment. |
| Low or no observed potency of Emvododstat | - The cell line may be insensitive to DHODH inhibition (relies on the pyrimidine salvage pathway).- Emvododstat degradation.- Incorrect concentration calculation. | - Test a different cell line known to be sensitive to DHODH inhibitors.- Perform a uridine rescue experiment to confirm on-target activity.- Ensure proper storage and handling of Emvododstat stock solutions.- Double-check all dilution calculations. |
| High background in cell viability assay | - Contamination of cell culture.- Reagent interference. | - Regularly check cell cultures for contamination.- Ensure that the final DMSO concentration does not affect the assay readout by running appropriate vehicle controls. |
| Incomplete rescue in the uridine rescue assay | - Insufficient uridine concentration.- Off-target effects of Emvododstat at high concentrations.- The cell line has inefficient uridine uptake. | - Titrate the uridine concentration to find the optimal rescue concentration.- Test a range of Emvododstat concentrations in the rescue assay.- Confirm that the cell line expresses uridine transporters. |
Visualizations
Signaling Pathway
Caption: De Novo Pyrimidine Synthesis Pathway and the action of Emvododstat.
Experimental Workflow
Caption: Workflow for determining the IC50 of Emvododstat.
Logical Relationship: Troubleshooting Guide
Caption: Decision tree for troubleshooting common Emvododstat assay issues.
References
Troubleshooting Emvododstat solubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emvododstat. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly concerning solubility in media.
Frequently Asked Questions (FAQs)
Q1: What is Emvododstat and what is its mechanism of action?
Emvododstat (also known as PTC299) is a small molecule inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[3][4] By inhibiting DHODH, Emvododstat disrupts the production of pyrimidines, thereby affecting the proliferation of rapidly dividing cells, such as cancer cells.[2] It has been shown to be a potent inhibitor in leukemia cells.[1][5] Emvododstat is also known to inhibit the production of Vascular Endothelial Growth Factor (VEGF) at the post-transcriptional level.[1][6]
Q2: What are the physical and chemical properties of Emvododstat?
Emvododstat is a hydrophobic molecule with a high calculated AlogP of 6.63, indicating low aqueous solubility. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₀Cl₂N₂O₃ | [6] |
| Molecular Weight | 467.35 g/mol | [2][6] |
| Appearance | Solid | - |
| AlogP | 6.63 | - |
| Solubility in DMSO | 93 mg/mL (198.99 mM) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
Q3: Why is my Emvododstat precipitating when I add it to my cell culture media?
Precipitation of Emvododstat in aqueous cell culture media is a common issue due to its hydrophobic nature. While it is highly soluble in organic solvents like DMSO, adding this stock solution to the aqueous environment of the media can cause the compound to fall out of solution. This is a frequent challenge with hydrophobic drugs. Several factors can contribute to this issue:
-
High final concentration of Emvododstat: The concentration of Emvododstat in the final culture media may exceed its aqueous solubility limit.
-
High concentration of DMSO in the final solution: While DMSO helps to keep Emvododstat in solution, high concentrations can be toxic to cells. The recommended final concentration of DMSO in cell culture is typically at or below 0.1%.
-
Temperature changes: Moving from a room temperature stock solution to a 37°C incubator can affect solubility.
-
Media components: Interactions with salts, proteins, and other components in the cell culture media can lead to precipitation.
Troubleshooting Guides
Issue: Emvododstat precipitates out of solution upon addition to cell culture media.
This is the most common issue encountered with Emvododstat. Here is a step-by-step guide to troubleshoot and prevent precipitation:
1. Optimize Stock Solution Preparation:
-
Use fresh, anhydrous DMSO: Moisture-absorbing DMSO can reduce the solubility of Emvododstat.[1]
-
Prepare a high-concentration stock solution: Given the high solubility in DMSO (93 mg/mL), you can prepare a concentrated stock solution (e.g., 10-50 mM). This allows for smaller volumes to be added to your culture media, keeping the final DMSO concentration low.
-
Ensure complete dissolution: After adding DMSO to the Emvododstat powder, ensure it is completely dissolved. Gentle warming (to 37°C) and vortexing or sonication can aid in dissolution. Visually inspect the solution to ensure there are no visible particles.
2. Optimize Dilution into Culture Media:
-
Pre-warm the media: Before adding the Emvododstat stock solution, ensure your cell culture media is pre-warmed to 37°C.
-
Use a serial dilution approach: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. A three-step protocol can be effective for highly hydrophobic compounds:
-
Dilute the Emvododstat DMSO stock solution 10-fold in pre-warmed (around 50°C) fetal bovine serum (FBS).
-
Vortex the mixture gently.
-
Perform the final dilution into your complete cell culture media (containing a lower percentage of FBS, e.g., 1%) to achieve the desired final concentration.
-
-
Add the stock solution dropwise while gently swirling: This helps to disperse the compound quickly and avoid localized high concentrations that can lead to immediate precipitation.
3. Control Final DMSO Concentration:
-
Maintain a final DMSO concentration of ≤ 0.1%: This is crucial to minimize solvent-induced cytotoxicity. Calculate the volume of your stock solution carefully to ensure the final DMSO concentration in your experiment does not exceed this limit. Most cell lines can tolerate up to 0.5% DMSO for short-term experiments, but it is always best to determine the tolerance of your specific cell line.
4. Visual Inspection and Filtration:
-
Visually inspect the final media: After adding Emvododstat, visually inspect the media for any signs of precipitation or cloudiness.
-
Sterile filter if necessary: If you observe a small amount of precipitate that cannot be redissolved, you can sterile-filter the final media using a 0.22 µm filter to remove the precipitate. However, be aware that this may reduce the final concentration of the dissolved compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Emvododstat Stock Solution in DMSO
-
Materials:
-
Emvododstat powder (MW: 467.35 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 4.67 mg of Emvododstat powder and place it in a sterile vial.
-
Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C in a water bath can assist with dissolution.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Media
-
Materials:
-
10 mM Emvododstat stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media
-
Sterile conical tubes
-
-
Procedure (for a final concentration of 10 µM):
-
Calculate the required volume of the 10 mM stock solution. To achieve a 10 µM final concentration, you will need to perform a 1:1000 dilution. For 10 mL of final media, you will need 10 µL of the 10 mM stock solution.
-
Add 9.99 mL of pre-warmed complete cell culture media to a sterile conical tube.
-
Add 10 µL of the 10 mM Emvododstat stock solution to the media. Pipette the stock solution directly into the media while gently swirling the tube to ensure rapid mixing.
-
The final DMSO concentration will be 0.1%.
-
Visually inspect the final solution for any signs of precipitation.
-
Visualizations
Signaling Pathway: De Novo Pyrimidine Biosynthesis and DHODH Inhibition
Caption: Inhibition of DHODH by Emvododstat in the pyrimidine biosynthesis pathway.
Experimental Workflow: Troubleshooting Emvododstat Solubility
Caption: A logical workflow for preparing and troubleshooting Emvododstat solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Emvododstat | C25H20Cl2N2O3 | CID 49787172 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying potential off-target effects of Emvododstat
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for identifying and characterizing potential off-target effects of Emvododstat (formerly PTC299).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Emvododstat?
A1: Emvododstat is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, Emvododstat depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and has shown therapeutic potential in indications with high cellular proliferation rates, such as acute myeloid leukemia (AML) and certain viral infections. The inhibition of vascular endothelial growth factor A (VEGFA) production is a downstream effect of pyrimidine synthesis inhibition and can be rescued by the addition of exogenous uridine.[1][2]
Q2: What are the known or potential off-target effects of Emvododstat?
A2: Based on preclinical studies, Emvododstat has a generally clean off-target profile. However, some interactions have been identified:
-
Cytochrome P450 (CYP) Enzymes: In vitro studies have shown that Emvododstat and its primary metabolite, O-desmethyl emvododstat, can inhibit CYP2D6.[3][4] The potential for drug-drug interactions with co-administered drugs that are substrates of CYP2D6 should be considered. Emvododstat showed weak inhibition of other CYP isoforms.[3]
-
BCRP Transporter: Emvododstat and its O-desmethyl metabolite have been shown to inhibit the Breast Cancer Resistance Protein (BCRP) transporter in vitro.[1][3][4] This could potentially lead to drug-drug interactions with co-administered BCRP substrates.
-
Kinase Activity: Published research indicates that Emvododstat is advantageous over some other DHODH inhibitors due to a lack of off-target kinase inhibition.
Q3: How can I differentiate between on-target DHODH inhibition and potential off-target cytotoxicity in my experiments?
A3: A uridine rescue assay is the most direct method to confirm that the observed cellular effects of Emvododstat are due to its on-target inhibition of DHODH. If the cytotoxic or anti-proliferative effects of Emvododstat are reversed by the addition of exogenous uridine to the cell culture medium, it strongly indicates an on-target mechanism. Off-target effects are generally not rescued by uridine supplementation.
Q4: My cells are showing unexpected toxicity at concentrations where I don't expect to see DHODH-mediated effects. What could be the cause?
A4: If you observe toxicity that is not rescued by uridine, it may be indicative of an off-target effect or non-specific cytotoxicity. Consider the following troubleshooting steps:
-
Confirm Compound Identity and Purity: Ensure the integrity of your Emvododstat sample.
-
Perform a Dose-Response Curve: A steep dose-response curve may suggest non-specific toxicity.
-
Use a Negative Control: The inactive (R)-enantiomer of Emvododstat, if available, can be used as a negative control to demonstrate that the observed effects are specific to the active enantiomer.
-
Assess Cell Line Sensitivity: Different cell lines may have varying reliance on the de novo pyrimidine synthesis pathway versus the salvage pathway. Cells with a more active salvage pathway may be less sensitive to DHODH inhibition.
-
Consider Drug-Drug Interactions: If you are co-administering other compounds, consider the potential for interactions via CYP enzymes or BCRP transporters.
Quantitative Data Summary
Table 1: In Vitro Inhibition of Cytochrome P450 (CYP) Isoforms by Emvododstat
| CYP Isoform | IC50 (µM) |
| CYP1A2 | >100 |
| CYP2B6 | 4.66 |
| CYP2C8 | 8.02 |
| CYP2C9 | 12.3 |
| CYP2D6 | Data indicates inhibition, specific IC50 not provided in the source.[3] |
| CYP3A4 | >100 |
Data from in vitro studies using human liver microsomes.[3]
Table 2: In Vitro Inhibition of BCRP Transporter by Emvododstat
| Transporter | Inhibition Observed | IC50/Ki Value |
| BCRP (ABCG2) | Yes | A specific IC50 or Ki value for Emvododstat is not readily available in the public domain. However, in vitro assays confirm inhibitory activity.[1][3][4] |
Key Experimental Protocols
1. Uridine Rescue Assay
This protocol is designed to determine if the observed cellular effects of Emvododstat are due to its on-target inhibition of DHODH.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Emvododstat
-
Uridine (sterile, cell culture grade)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
96-well cell culture plates
-
-
Methodology:
-
Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Prepare a serial dilution of Emvododstat in complete culture medium.
-
Prepare a solution of uridine in complete culture medium at a final concentration of 100 µM (this concentration may need to be optimized for your specific cell line).
-
Treat the cells with the Emvododstat serial dilution in the presence or absence of 100 µM uridine. Include vehicle control (e.g., DMSO) and uridine-only control wells.
-
Incubate the plates for a period that is sufficient to observe a significant effect on cell viability (e.g., 72 hours).
-
At the end of the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
Plot the dose-response curves for Emvododstat with and without uridine. A rightward shift in the IC50 curve in the presence of uridine indicates on-target activity.
-
2. In Vitro CYP450 Inhibition Assay
This protocol provides a general overview of how to assess the inhibitory potential of Emvododstat on major CYP450 isoforms.
-
Materials:
-
Human liver microsomes (HLMs)
-
Specific CYP isoform substrate (e.g., phenacetin for CYP1A2, bupropion for CYP2B6)
-
NADPH regenerating system
-
Emvododstat
-
Positive control inhibitor for each CYP isoform
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system
-
-
Methodology:
-
Prepare a series of dilutions of Emvododstat and the positive control inhibitor.
-
In a 96-well plate, pre-incubate HLMs with the Emvododstat dilutions or the positive control inhibitor in phosphate buffer at 37°C.
-
Initiate the reaction by adding the specific CYP substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the specific CYP substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of Emvododstat and determine the IC50 value by non-linear regression analysis.
-
Visualizations
Caption: De Novo Pyrimidine Synthesis Pathway and the Point of Inhibition by Emvododstat.
Caption: Troubleshooting Workflow for Differentiating On-Target vs. Off-Target Effects.
References
How to minimize Emvododstat toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emvododstat. The information is designed to help minimize toxicity in normal cells during in vitro experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Emvododstat.
| Question/Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal/control cell lines. | Emvododstat inhibits the de novo pyrimidine synthesis pathway, which can affect any proliferating cell, including normal cells. | Implement a uridine rescue protocol. Supplementing the culture medium with exogenous uridine allows cells to utilize the pyrimidine salvage pathway, bypassing the DHODH inhibition by Emvododstat.[1][2][3] |
| Difficulty determining the optimal concentration of Emvododstat to achieve a therapeutic window between cancer and normal cells. | The sensitivity of different cell lines to Emvododstat can vary significantly. This is often due to the differential reliance on the de novo versus the salvage pyrimidine synthesis pathways.[4] | Perform a dose-response experiment on both your cancer and normal cell lines. A 72-hour incubation period with Emvododstat concentrations ranging from 4.57 nM to 10,000 nM has been used for leukemia cell lines.[5] This will help you determine the respective IC50 values and identify a potential therapeutic window. |
| Uncertainty if the observed cellular effects are due to on-target DHODH inhibition or off-target effects. | While Emvododstat is a potent DHODH inhibitor, at high concentrations, off-target effects can occur. | To confirm on-target activity, perform a rescue experiment with uridine. If the addition of uridine reverses the cytotoxic effects of Emvododstat, it indicates that the observed toxicity is due to the inhibition of the de novo pyrimidine synthesis pathway.[3][6] Additionally, you can measure the accumulation of the DHODH substrate, dihydroorotate (DHO), in cell lysates, which is a direct indicator of DHODH inhibition.[7] |
| Inconsistent results between experimental repeats. | Variability in cell culture conditions, such as the specific batch of serum, can influence the availability of pyrimidines and thus the cellular response to DHODH inhibition. | Ensure consistent cell culture conditions. Use the same source and batch of reagents, particularly fetal bovine serum, whenever possible. Standardize cell seeding densities and treatment durations. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Emvododstat?
A1: Emvododstat is a potent and orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH).[4][5] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of pyrimidine nucleotides required for DNA and RNA synthesis.[4] By inhibiting DHODH, Emvododstat depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, differentiation, and/or apoptosis, particularly in rapidly proliferating cells that are highly dependent on this pathway, such as cancer cells.[4][5]
Q2: Why is Emvododstat expected to have lower toxicity in normal cells compared to cancer cells?
A2: Many normal, quiescent, or slowly dividing cells are less reliant on the de novo pyrimidine synthesis pathway and can utilize the pyrimidine salvage pathway to recycle pyrimidines from the extracellular environment.[4] In contrast, rapidly proliferating cancer cells often have a high demand for pyrimidines to support DNA replication and RNA synthesis, making them more dependent on the de novo pathway and thus more sensitive to DHODH inhibitors like Emvododstat.[8] However, it is important to note that any rapidly dividing normal cells may also be susceptible.
Q3: How can I protect my normal cell cultures from Emvododstat-induced toxicity?
A3: The most effective method to protect normal cells is to supplement the culture medium with uridine.[1][2] Uridine is taken up by the cells and enters the pyrimidine salvage pathway, replenishing the pyrimidine nucleotide pool and bypassing the block in the de novo synthesis pathway caused by Emvododstat. High concentrations of uridine (e.g., 50-100 µM) have been shown to rescue cells from the effects of DHODH inhibitors.[9]
Q4: What are the known IC50 values for Emvododstat in different cell lines?
Data Presentation
Table 1: Sensitivity of Leukemia Cell Line Proliferation to Emvododstat
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | < 30 |
| MV-4-11 | Acute Myeloid Leukemia | < 30 |
| NOMO-1 | Acute Myeloid Leukemia | < 30 |
| OCI-AML3 | Acute Myeloid Leukemia | < 30 |
| U-937 | Histiocytic Lymphoma | < 30 |
| K-562 | Chronic Myeloid Leukemia | < 30 |
| THP-1 | Acute Monocytic Leukemia | < 30 |
| HL-60 | Acute Promyelocytic Leukemia | > 30 |
| KG-1 | Acute Myeloid Leukemia | > 30 |
| NB-4 | Acute Promyelocytic Leukemia | > 30 |
| OCI-AML2 | Acute Myeloid Leukemia | > 30 |
| SET-2 | Acute Myeloid Leukemia | > 30 |
| Data adapted from a study on the effects of Emvododstat on leukemia cell lines.[5] |
Experimental Protocols
1. Protocol for Determining Cell Viability and IC50 of Emvododstat
This protocol is based on the methodology used for assessing Emvododstat's effect on leukemia cell lines.[5]
-
Materials:
-
Your cancer and normal cell lines of interest
-
Complete cell culture medium
-
Emvododstat stock solution (in DMSO)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight (for adherent cells).
-
Prepare serial dilutions of Emvododstat in complete culture medium. A suggested concentration range is 4.57 nM to 10,000 nM.[5] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest Emvododstat dose.
-
Remove the existing medium and add the medium containing the different concentrations of Emvododstat or vehicle control to the respective wells.
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure ATP levels, which correlate with cell viability.
-
Record the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value can be calculated by fitting a dose-response curve using a nonlinear regression model (e.g., sigmoidal dose-response).
-
2. Protocol for Uridine Rescue Experiment
This protocol allows you to determine if the toxicity of Emvododstat in your cell line is on-target and can be rescued.
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Emvododstat stock solution (in DMSO)
-
Uridine stock solution (in water or PBS, sterile filtered)
-
96-well plates
-
Cell viability assay kit (e.g., CellTiter-Glo®, MTT, or similar)
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Prepare four treatment groups:
-
Vehicle control (DMSO)
-
Emvododstat at a concentration known to cause significant toxicity (e.g., 2x or 5x the IC50)
-
Emvododstat (at the same concentration as above) + Uridine (e.g., 50-100 µM)[9]
-
Uridine alone (to control for any effects of uridine on cell growth)
-
-
Add the respective treatments to the cells.
-
Incubate for the desired duration (e.g., 72 hours).
-
Assess cell viability using your chosen assay.
-
Compare the viability of the cells treated with Emvododstat alone to those co-treated with Emvododstat and uridine. A significant increase in viability in the co-treated group indicates a successful rescue and confirms that the toxicity is due to the inhibition of the de novo pyrimidine synthesis pathway.[3]
-
Visualizations
References
- 1. Exploiting genetic and environmental vulnerabilities to target DHODH in CNS tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Uridine Rescue Experiments with Emvododstat
Welcome to the technical support center for uridine rescue experiments involving Emvododstat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments utilizing this DHODH inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Emvododstat?
A1: Emvododstat is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are essential for DNA and RNA synthesis.[1][3] By inhibiting DHODH, Emvododstat depletes the intracellular pool of pyrimidines, thereby arresting the proliferation of rapidly dividing cells, such as cancer cells, that are highly dependent on this pathway.[2][4]
Q2: What is the purpose of a uridine rescue experiment?
A2: A uridine rescue experiment is performed to confirm that the observed cellular effects of Emvododstat are specifically due to the inhibition of the de novo pyrimidine biosynthesis pathway.[4] Exogenous uridine can be taken up by cells and utilized through the pyrimidine salvage pathway, thus bypassing the DHODH-inhibited de novo pathway and replenishing the pyrimidine pool. If the addition of uridine reverses the anti-proliferative or cytotoxic effects of Emvododstat, it confirms the on-target mechanism of action.[4]
Q3: What is a typical concentration of uridine to use for a rescue experiment?
A3: A commonly used concentration of uridine for rescue experiments is 100 µM.[5] However, the optimal concentration can be cell-line dependent, and it is advisable to perform a dose-response experiment with uridine to determine the most effective concentration for your specific model system.[6]
Q4: How is cell viability typically assessed in these experiments?
A4: Cell viability is commonly measured using assays that quantify ATP levels, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[4][7] Other methods include assays that measure metabolic activity (e.g., MTT or XTT assays) or membrane integrity (e.g., trypan blue exclusion or propidium iodide staining).[8]
Experimental Protocols
Protocol: Uridine Rescue in a Cell-Based Assay with Emvododstat
This protocol outlines a general procedure for performing a uridine rescue experiment to confirm the on-target activity of Emvododstat.
Materials:
-
Emvododstat
-
Uridine
-
Appropriate cell line and complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (luminometer if using CellTiter-Glo®)
-
CO2 incubator
Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density. The density will vary depending on the cell line's doubling time and the duration of the assay (typically 72 hours).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere and resume logarithmic growth.
-
-
Compound Preparation:
-
Prepare a stock solution of Emvododstat in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of uridine in sterile water or PBS.
-
Prepare serial dilutions of Emvododstat and a working solution of uridine in a complete cell culture medium.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add the medium containing the different concentrations of Emvododstat to the designated wells.
-
For the rescue groups, add the medium containing both Emvododstat (at a fixed concentration, e.g., IC50 or 2x IC50) and uridine (e.g., 100 µM).
-
Include appropriate controls:
-
Vehicle control (medium with the same concentration of DMSO used for the highest Emvododstat concentration).
-
Uridine only control (medium with uridine).
-
Untreated control (cells in medium only).
-
-
-
Incubation:
-
Incubate the plate for a period that allows for the observation of a significant effect of Emvododstat on cell viability (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions. For example, if using CellTiter-Glo®, add the reagent to each well, incubate for the recommended time, and measure luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the concentration of Emvododstat to determine the IC50 value.
-
Compare the viability of cells treated with Emvododstat alone to those treated with Emvododstat in the presence of uridine. A significant increase in viability in the co-treated group indicates a successful rescue.
-
Data Presentation
Table 1: IC50 Values of Emvododstat in Various Leukemia Cell Lines
| Cell Line | IC50 (nM) | Sensitivity |
| MOLM-13 | <30 | High |
| K562 | <30 | High |
| HL60 | 592.5 | Moderate |
| TF-1 | ≥4000 | Insensitive |
| Sup-B15 | ≥4000 | Insensitive |
| RS4;11 | ≥4000 | Insensitive |
| THP-1 | ≥4000 | Insensitive |
Data sourced from a study on the effects of Emvododstat on leukemia cell lines.[4]
Troubleshooting Guide
Issue 1: Uridine does not rescue the cytotoxic effect of Emvododstat.
-
Possible Cause 1: Uridine concentration is too low.
-
Solution: Perform a dose-response experiment with varying concentrations of uridine (e.g., 10 µM to 1 mM) to determine the optimal rescue concentration for your specific cell line.
-
-
Possible Cause 2: Off-target effects of Emvododstat.
-
Solution: While Emvododstat is a selective DHODH inhibitor, at very high concentrations, off-target effects could occur. Ensure you are using a concentration of Emvododstat that is relevant to its IC50 value. If the lack of rescue persists even at concentrations around the IC50, further investigation into potential off-target mechanisms may be warranted.
-
-
Possible Cause 3: Impaired uridine uptake or metabolism by the cells.
-
Solution: Verify the expression and activity of nucleoside transporters in your cell line. Some cell lines may have low levels of the necessary transporters for efficient uridine uptake.
-
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding. Mix the cell suspension thoroughly between pipetting steps. Use a multichannel pipette for seeding to minimize variability.
-
-
Possible Cause 2: Edge effects on the plate.
-
Solution: To minimize evaporation from the outer wells, which can lead to variability, consider not using the outermost wells of the 96-well plate for experimental conditions. Fill these wells with sterile PBS or medium.
-
-
Possible Cause 3: Inaccurate pipetting of compounds.
-
Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.
-
Issue 3: Unexpectedly high or low cell viability in control wells.
-
Possible Cause 1: Contamination.
-
Solution: Regularly check your cell cultures for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.
-
-
Possible Cause 2: Issues with the cell viability reagent.
-
Solution: Ensure the cell viability reagent is stored correctly and has not expired. Prepare the reagent according to the manufacturer's instructions immediately before use.
-
-
Possible Cause 3: Incorrect cell seeding density.
-
Solution: If the cells in the control wells are over-confluent or have detached by the end of the experiment, the seeding density is too high. Conversely, if the cell number is too low, the signal may be weak. Optimize the initial seeding density for your specific cell line and assay duration.
-
Visualizations
Caption: Emvododstat inhibits DHODH in the de novo pyrimidine synthesis pathway.
Caption: Workflow for a uridine rescue experiment with Emvododstat.
Caption: Troubleshooting decision tree for a failed uridine rescue experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Uridine Inhibits Hepatocellular Carcinoma Cell Development by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. worldwide.promega.com [worldwide.promega.com]
Improving Emvododstat bioavailability in animal models
Section 1: Troubleshooting Guides
This section provides solutions to common issues encountered during in vivo pharmacokinetic (PK) studies of Emvododstat in animal models.
Issue 1.1: Low Oral Bioavailability and High Variability in Plasma Concentrations
Question: We are observing significantly low and highly variable plasma concentrations of Emvododstat following oral administration in our rat model. What are the potential causes and how can we troubleshoot this?
Answer:
Low and variable oral bioavailability is a common challenge for compounds like Emvododstat, which is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[1][2][3] The primary bottlenecks are often poor dissolution in the gastrointestinal (GI) tract and inefficient absorption across the intestinal wall.
Troubleshooting Workflow:
To systematically address this issue, we recommend the following workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Recommended Actions:
-
Confirm Intrinsic Properties: First, confirm the low solubility and permeability of your drug lot. Aqueous solubility should be tested across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8). Permeability can be assessed using in vitro models like the Caco-2 cell monolayer assay.
-
Determine Absolute Bioavailability: If not already done, conduct a study with intravenous (IV) administration in the same animal model. This will allow you to calculate the absolute bioavailability (F%) and determine if low oral exposure is due to poor absorption or rapid systemic clearance.
-
Implement Formulation Strategies: The most effective approach is to improve the formulation.[4] Given Emvododstat's BCS Class IV nature, a combination of strategies may be necessary.[1][3]
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[3]
-
Amorphous Solid Dispersions (ASDs): Creating an ASD involves dispersing Emvododstat in a polymer matrix (e.g., HPMC, PVP). This prevents the drug from crystallizing, maintaining it in a higher-energy amorphous state that is more soluble.[3]
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract, improving solubilization.[1][5]
-
Comparative Pharmacokinetic Data (Hypothetical Rat Model):
The table below illustrates the potential impact of different formulation strategies on the oral pharmacokinetics of Emvododstat at a 10 mg/kg dose.
| Formulation Type | Dosing Vehicle | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (F%) |
| Crystalline API | 0.5% HPMC in water | 45 ± 15 | 2.0 | 150 ± 55 | < 2% |
| Micronized API | 0.5% HPMC in water | 110 ± 30 | 1.5 | 420 ± 110 | 5% |
| Amorphous Solid Dispersion | Aqueous solution | 350 ± 75 | 1.0 | 1550 ± 320 | 18% |
| SEDDS | Lipid mixture | 520 ± 90 | 0.5 | 2300 ± 450 | 27% |
Data are presented as mean ± standard deviation.
Issue 1.2: Suspected High First-Pass Metabolism
Question: Our IV data shows low clearance, but oral bioavailability remains poor even with improved formulations. Could first-pass metabolism be the issue?
Answer:
Yes, if solubility and dissolution are addressed but oral bioavailability remains low, high first-pass metabolism in the gut wall and/or liver is a likely cause. Cytochrome P450 (CYP) enzymes, particularly the CYP3A family, are major contributors to first-pass metabolism.
Troubleshooting Steps:
-
In Vitro Metabolic Stability: Use liver microsomes (rat and human) to determine the intrinsic clearance of Emvododstat. This assay provides an estimate of the metabolic rate.
-
In Vivo Mechanistic Study: A well-designed animal study can help confirm this hypothesis. Co-administer Emvododstat with a known CYP inhibitor. For preclinical models, a pan-CYP inhibitor like 1-aminobenzotriazole (ABT) can be used.
Experimental Protocol: In Vivo CYP Inhibition Study
-
Objective: To determine if first-pass metabolism limits the oral bioavailability of Emvododstat.
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Groups:
-
Group 1 (Control): Emvododstat formulation (e.g., SEDDS) administered orally at 10 mg/kg.
-
Group 2 (Inhibitor): Pre-dose with 1-aminobenzotriazole (ABT) at 50 mg/kg (intraperitoneal) 1 hour before oral administration of the Emvododstat formulation (10 mg/kg).
-
-
Sampling: Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Analysis: Analyze plasma concentrations of Emvododstat using a validated LC-MS/MS method.
-
Endpoint: Compare the AUC and Cmax between the control and inhibitor groups. A significant increase in exposure in the ABT-treated group would confirm that metabolism is a major barrier to oral bioavailability.
Hypothetical Metabolic Pathway of Emvododstat:
Caption: Hypothetical metabolic pathway for Emvododstat.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting formulation for a BCS Class IV compound like Emvododstat in early animal studies?
A1: For initial PK screening in discovery, a simple solution using co-solvents like DMSO, PEG400, or Solutol HS 15 can be effective for achieving exposure. However, for toxicology and later-stage preclinical studies, more clinically relevant formulations like amorphous solid dispersions or SEDDS are recommended to establish a reliable exposure profile.[1][5]
Q2: How do I select the right animal model for bioavailability studies?
A2: The choice of animal model depends on the study's objective. Rats are commonly used for initial PK and bioavailability screening due to their well-characterized physiology and cost-effectiveness.[6][7] However, be mindful of species differences in metabolism. If a specific metabolic pathway is a concern, selecting a species with a metabolic profile more similar to humans (e.g., dogs or non-human primates) may be necessary for more translatable data.
Q3: What role do excipients play in improving bioavailability?
A3: Excipients are inactive ingredients that are crucial for drug formulation and performance.[8][9][10] For bioavailability enhancement, they can act as:
-
Solubilizers: Surfactants (e.g., Cremophor, Tween 80) and lipids (e.g., Capryol) can increase the solubility of the drug in the GI tract.[11]
-
Stabilizers: Polymers (e.g., HPMC, PVP) are used in amorphous solid dispersions to prevent the drug from recrystallizing.
-
Permeability Enhancers: Some excipients can transiently open tight junctions between intestinal cells, though their use must be carefully evaluated for safety.
Q4: Can food affect the bioavailability of Emvododstat?
A4: Yes, food can have a significant impact. The presence of food can delay gastric emptying and increase the secretion of bile and pancreatic enzymes, which can enhance the dissolution and absorption of lipophilic drugs like Emvododstat, especially when formulated as a lipid-based system.[7][12] It is recommended to conduct food-effect studies in a relevant animal model (e.g., beagle dogs) to understand how bioavailability might change when administered in fed vs. fasted states.
References
- 1. pexacy.com [pexacy.com]
- 2. Bio Pharmaceutics Classification System (BCS) Class IV Drug Nanoparticles: Quantum Leap to Improve Their Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agnopharma.com [agnopharma.com]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. jopcr.com [jopcr.com]
- 6. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 7. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. australiansciencejournals.com [australiansciencejournals.com]
- 10. google.com [google.com]
- 11. researchgate.net [researchgate.net]
- 12. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
Addressing variability in Emvododstat experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with Emvododstat (also known as PTC299).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Emvododstat?
A1: Emvododstat is a potent and specific inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells that have a high demand for pyrimidine nucleotides.[4] Inhibition of DHODH by Emvododstat leads to a depletion of the pyrimidine pool, which in turn results in cell cycle arrest, differentiation, or cell death in susceptible cells.[4]
Q2: It is described as a VEGF inhibitor. Is that its direct mechanism?
A2: While initially identified as an inhibitor of vascular endothelial growth factor A (VEGFA) production, this is a downstream effect of its primary mechanism.[1][5] The inhibition of VEGFA translation is a consequence of the depletion of pyrimidine nucleotides caused by DHODH inhibition. This effect can be completely reversed by the addition of exogenous uridine to the cell culture medium.[1][5]
Q3: What is the active form of Emvododstat?
A3: Emvododstat is a chiral molecule, and the biological activity is attributed to the (S)-enantiomer. The (R)-enantiomer is inactive.[4]
Q4: How should Emvododstat be stored and handled?
A4: For long-term storage, Emvododstat should be kept at -20°C as a solid.[2][6] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[5][6] It is recommended to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[5] For short-term storage of stock solutions, 0-4°C is acceptable for days to weeks, while -20°C is recommended for longer periods.[2]
Troubleshooting Guide
Issue 1: High Variability in Cell Proliferation/Viability Assay Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) immediately before seeding. |
| Cell Line-Dependent Sensitivity | Different cell lines exhibit varying sensitivity to Emvododstat. Hematologic cancer cell lines, particularly AML, tend to be more sensitive than solid tumor cell lines.[4] If switching between cell lines, re-optimize the effective concentration range. |
| Presence of Exogenous Uridine | The presence of uridine in the cell culture medium or serum can rescue cells from the effects of Emvododstat by replenishing the pyrimidine pool via the salvage pathway.[1] Use dialyzed fetal bovine serum (FBS) to minimize exogenous nucleosides. Verify the composition of your culture medium. |
| Inaccurate Drug Concentration | Verify the calculations for your stock solution and serial dilutions. Ensure complete solubilization of Emvododstat in DMSO. Use fresh dilutions for each experiment to avoid degradation. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is at a non-toxic level (typically ≤0.5%). |
Issue 2: Inconsistent Inhibition of VEGF-A Production
| Potential Cause | Troubleshooting Steps |
| Uridine Rescue Effect | As with cell proliferation, exogenous uridine can completely block the inhibitory effect of Emvododstat on VEGF-A production.[5] Use dialyzed FBS and a defined medium to control for external sources of pyrimidines. |
| Timing of Treatment and Harvest | The kinetics of VEGF-A inhibition may vary between cell lines. Perform a time-course experiment to determine the optimal duration of Emvododstat treatment for observing maximal VEGF-A reduction. |
| Assay Sensitivity and Specificity | Ensure your VEGF-A detection method (e.g., ELISA, Western blot) is validated, sensitive, and specific for the species you are studying. Run appropriate positive and negative controls for the assay itself. |
| Hypoxia Induction Variability | If studying hypoxia-induced VEGF-A, ensure consistent and reproducible hypoxic conditions (e.g., O2 levels, duration) across experiments.[5] |
Issue 3: Complete Lack of Emvododstat Activity
| Potential Cause | Troubleshooting Steps |
| Cellular Reliance on Salvage Pathway | The experimental cell line may primarily use the pyrimidine salvage pathway rather than the de novo synthesis pathway, making it inherently resistant to DHODH inhibitors.[4] Consider using cell lines known to be sensitive to DHODH inhibition. |
| Drug Inactivity | The compound may have degraded due to improper storage or handling. Use a fresh vial of Emvododstat or prepare a new stock solution. Confirm the activity of your stock on a sensitive, positive control cell line. |
| Incorrect Enantiomer | Ensure you are using the active (S)-enantiomer of Emvododstat. The (R)-enantiomer is inactive.[4] |
| High Serum Concentration | Components in serum other than uridine could potentially interfere with drug activity. If possible, reduce the serum concentration during the drug treatment period, ensuring cell viability is not compromised. |
Data and Protocols
Table 1: In Vitro Potency of Emvododstat in Various Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| HeLa | Hypoxia-induced VEGF-A Production | EC50 | 1.64 ± 0.83 nM | [5] |
| Various Leukemia/Lymphoma Lines | Cell Proliferation | IC50 | <30 nM for 7 of 12 lines tested | [4] |
| Primary AML Samples (n=5) | Cytotoxicity | IC50 | ≤31 nM in 4 of 5 samples | [4] |
| HeLa | DHODH Inhibition | % Inhibition | 89% at 100 nM | [6] |
Experimental Protocol: Cell Viability Assay
This is a generalized protocol for assessing the effect of Emvododstat on the viability of a leukemia cell line (e.g., MOLM-13).
-
Cell Culture: Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% dialyzed Fetal Bovine Serum (dFBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a 10 mM stock solution of Emvododstat in DMSO. Perform serial dilutions in culture medium to create 2X working solutions.
-
Treatment: Add 100 µL of the 2X Emvododstat working solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest Emvododstat dose.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Use a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels.[5]
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results on a dose-response curve to calculate the IC50 value.
Visualizations
Caption: Mechanism of action of Emvododstat via DHODH inhibition.
Caption: A logical workflow for troubleshooting Emvododstat experiments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medkoo.com [medkoo.com]
- 3. SAR studies toward discovery of emvododstat (this compound), a potent dihydroorotate dehydrogenase (DHODH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
Emvododstat in DMSO: A Technical Guide to Long-Term Stability and Handling
For Immediate Release
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, storage, and handling of Emvododstat solutions in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for Emvododstat?
A1: Emvododstat is soluble in DMSO.[1] Various suppliers report solubilities of 50 mg/mL to 93 mg/mL.[2][3] For optimal results, it is imperative to use fresh, anhydrous DMSO, as the presence of moisture can reduce solubility.[2]
Q2: What are the recommended storage conditions for Emvododstat stock solutions in DMSO?
A2: To ensure long-term stability, Emvododstat stock solutions in DMSO should be stored at low temperatures. Based on general guidelines for small molecule inhibitors, storage at -20°C is suitable for up to one year, while storage at -80°C can extend stability for up to two years.[4] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]
Q3: How many times can I freeze and thaw my Emvododstat DMSO stock solution?
A3: It is best practice to avoid multiple freeze-thaw cycles as this can lead to compound degradation and precipitation.[4] Aliquoting the stock solution upon preparation is the most effective way to mitigate this. While some studies on general compound libraries have shown no significant loss after several freeze-thaw cycles, this has not been specifically validated for Emvododstat.
Q4: My Emvododstat solution in DMSO appears to have precipitated. What should I do?
A4: Precipitation can occur for several reasons, including supersaturation, the introduction of water into the DMSO, or issues related to freeze-thaw cycles. If precipitation is observed, gently warm the solution to 37°C and vortex or sonicate to attempt redissolution. If the precipitate does not dissolve, it may indicate degradation or insolubility, and the solution should be discarded.
Q5: I observed precipitation when diluting my Emvododstat DMSO stock in an aqueous buffer for my experiment. How can I prevent this?
A5: This is a common issue when diluting a DMSO-solubilized compound into an aqueous medium. To minimize precipitation, it is advisable to perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous experimental buffer. Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent effects on the biological system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving Emvododstat | 1. Use of old or hydrated DMSO.2. Compound has reached its solubility limit. | 1. Use a fresh, unopened bottle of anhydrous DMSO.[2]2. Gently warm the solution and vortex or sonicate. If it remains undissolved, prepare a more dilute stock solution. |
| Precipitation in Stock Solution | 1. Repeated freeze-thaw cycles.2. Storage at an inappropriate temperature.3. Introduction of moisture or other contaminants. | 1. Prepare single-use aliquots to minimize freeze-thaw cycles.[4]2. Ensure storage at -20°C or -80°C.3. Use high-purity, anhydrous DMSO and sterile techniques. |
| Cloudiness/Precipitation Upon Dilution in Aqueous Buffer | 1. Poor aqueous solubility of Emvododstat.2. The concentration of the DMSO stock is too high for the dilution factor. | 1. Perform intermediate dilutions in DMSO before the final dilution in the aqueous buffer.2. Increase the final percentage of DMSO in the assay if the experimental system tolerates it (always include a vehicle control). |
| Inconsistent Experimental Results | 1. Degradation of Emvododstat in solution.2. Inaccurate concentration of the stock solution. | 1. Always use freshly prepared dilutions from a properly stored stock solution.2. Periodically check the purity and concentration of the stock solution using an appropriate analytical method like HPLC if variability is suspected. |
Recommended Storage and Stability
While specific, long-term quantitative stability data for Emvododstat in DMSO is not publicly available, the following table summarizes the recommended storage conditions based on vendor guidelines and general principles of small molecule stability.
| Storage Temperature | Duration | Expected Stability | Source |
| -20°C | Up to 1 year | High | [4] |
| -80°C | Up to 2 years | High | [4] |
| 0 - 4°C (Short-term) | Days to weeks | Moderate | [1] |
| Room Temperature | Not Recommended | Low |
Note: "Expected Stability" is a qualitative measure based on general chemical principles and vendor recommendations. For critical applications, it is advised to perform in-house stability assessments.
Experimental Protocols
Protocol for Assessing the Stability of Emvododstat in DMSO
This protocol outlines a general method for determining the stability of Emvododstat in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Emvododstat Stock Solution:
- Accurately weigh a known amount of Emvododstat powder.
- Dissolve in anhydrous DMSO to a final concentration of 10 mM.
- Vortex thoroughly to ensure complete dissolution.
2. Aliquoting and Storage:
- Dispense the stock solution into multiple, single-use polypropylene or glass vials.
- Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).
- Designate a "time zero" (T0) aliquot for immediate analysis.
3. HPLC Analysis:
- Instrumentation: A standard HPLC system with a UV detector.
- Mobile Phase: A suitable gradient of acetonitrile and water with 0.1% formic acid. The exact gradient should be optimized to achieve good peak separation.
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Detection Wavelength: Monitor at the absorbance maximum of Emvododstat.
- Procedure:
- Analyze the T0 aliquot to establish the initial purity and peak area.
- At specified time points (e.g., 1, 3, 6, 12, and 24 months), thaw one aliquot from each storage temperature.
- Analyze the thawed aliquot by HPLC under the same conditions as the T0 sample.
- Calculate the percentage of Emvododstat remaining by comparing the peak area at each time point to the peak area at T0.
- Assess for the appearance of any new peaks, which may indicate degradation products.
Visualizing Experimental Workflow and Signaling Pathways
Caption: Workflow for assessing the long-term stability of Emvododstat in DMSO.
Caption: Simplified signaling pathway of Emvododstat's mechanism of action.
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Emvododstat and CYP Enzyme Interactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cytochrome P450 (CYP) enzyme interactions with Emvododstat.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of Emvododstat and which CYP enzymes are involved?
A1: The primary metabolic pathway of Emvododstat is O-demethylation to its major metabolite, O-desmethyl emvododstat, followed by glucuronidation.[1][2][3] The formation of O-desmethyl emvododstat involves multiple cytochrome P450 enzymes, specifically CYP2C8, CYP2C19, CYP2D6, and CYP3A4.[1][2][3]
Q2: Does Emvododstat inhibit CYP enzymes?
A2: Yes, in vitro studies have shown that Emvododstat is an inhibitor of several CYP enzymes. It demonstrates potent, non-competitive inhibition of CYP2D6 and also inhibits CYP2B6, CYP2C8, CYP2C9, and CYP2C19.[4] Emvododstat does not show significant inhibition of CYP1A2 and CYP3A4.[4] A clinical study confirmed that Emvododstat is a strong inhibitor of CYP2D6 in humans.[5]
Q3: Does Emvododstat induce CYP enzymes?
A3: In vitro data suggests that both Emvododstat and its primary metabolite, O-desmethyl emvododstat, can induce the expression of certain CYP enzymes to varying degrees.[1][2][3]
Q4: What are the potential clinical implications of Emvododstat's CYP interactions?
A4: The strong inhibition of CYP2D6 by Emvododstat can lead to significant drug-drug interactions (DDIs).[5] Co-administration of Emvododstat with drugs that are substrates of CYP2D6 may result in increased plasma concentrations of these drugs, potentially leading to enhanced efficacy or an increased risk of toxicity. The induction of other CYP enzymes could potentially decrease the exposure of co-administered drugs that are substrates for those enzymes.
Q5: How can I mitigate potential CYP-mediated drug-drug interactions with Emvododstat in my experiments?
A5: When designing in vivo studies, it is crucial to carefully consider the selection of co-administered drugs. Avoid using drugs that are sensitive CYP2D6 substrates. If their use is unavoidable, consider dose adjustments and therapeutic drug monitoring. For in vitro experiments, it is important to be aware of the potential for Emvododstat to inhibit or induce CYP activity, which could affect the metabolism of other test compounds in the assay system.
Data Presentation
Table 1: In Vitro Inhibition of CYP Enzymes by Emvododstat
| CYP Isoform | Inhibition Potential | IC50 (µM) | Inhibition Type |
| CYP1A2 | No significant inhibition | > 100 | - |
| CYP2B6 | Inhibition observed | Not specified | - |
| CYP2C8 | Inhibition observed | Not specified | - |
| CYP2C9 | Inhibition observed | Not specified | - |
| CYP2C19 | Inhibition observed | Not specified | - |
| CYP2D6 | Potent inhibition | Not specified | Non-competitive |
| CYP3A4 | No significant inhibition | > 100 | - |
Data summarized from in vitro studies.[4]
Table 2: Clinical Drug-Drug Interaction Study with Dextromethorphan (CYP2D6 Substrate)
| Pharmacokinetic Parameter | Dextromethorphan Alone | Dextromethorphan + Emvododstat | Fold Increase |
| Cmax (pg/mL) | 2006 | 5847 | 2.9 |
| AUC0-last (h·pg/mL) | 18,829 | 157,400 | 8.4 |
| AUC0-inf (h·pg/mL) | 21,585 | 362,107 | 14.9 |
Data from a clinical study in healthy subjects.[5]
Experimental Protocols
Protocol 1: In Vitro CYP Inhibition Assay - IC50 Determination
Objective: To determine the concentration of Emvododstat that causes 50% inhibition (IC50) of specific CYP enzyme activity.
Materials:
-
Human liver microsomes (HLM)
-
Emvododstat stock solution (in a suitable solvent like DMSO)
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, paclitaxel for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Positive control inhibitors for each CYP isoform
-
96-well plates
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare Reagents:
-
Thaw human liver microsomes on ice.
-
Prepare serial dilutions of Emvododstat in the incubation buffer. The final concentrations should span a range adequate to determine the IC50.
-
Prepare working solutions of the CYP-specific probe substrates and positive control inhibitors.
-
-
Incubation:
-
In a 96-well plate, add the incubation buffer, human liver microsomes, and the Emvododstat dilutions or positive control inhibitor.
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the CYP-specific probe substrate.
-
Incubate for a specific time (e.g., 10-60 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity for each concentration of Emvododstat compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Emvododstat concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol 2: In Vitro CYP Induction Assay Using Cryopreserved Human Hepatocytes
Objective: To evaluate the potential of Emvododstat to induce the expression and activity of CYP enzymes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and culture medium
-
Collagen-coated plates (e.g., 24- or 48-well)
-
Emvododstat stock solution
-
Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)
-
CYP probe substrate cocktail (e.g., containing phenacetin, bupropion, and midazolam)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Thaw and plate the cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer (typically 24-48 hours).
-
-
Treatment:
-
Replace the culture medium with fresh medium containing various concentrations of Emvododstat, a positive control inducer, or vehicle control (e.g., 0.1% DMSO).
-
Treat the cells for 48-72 hours, replacing the medium with fresh treatment medium every 24 hours.
-
-
Assessment of CYP Activity:
-
After the treatment period, wash the cells with buffer.
-
Add fresh medium containing a cocktail of CYP probe substrates.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Collect the supernatant for analysis of metabolite formation by LC-MS/MS.
-
-
(Optional) Assessment of mRNA Expression:
-
After the treatment period, lyse the cells and extract RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the target CYP genes.
-
-
Data Analysis:
-
For CYP activity, calculate the fold induction by dividing the rate of metabolite formation in the Emvododstat-treated cells by that in the vehicle-treated cells.
-
For mRNA expression, calculate the fold change in gene expression relative to the vehicle control.
-
A significant, concentration-dependent increase in CYP activity or mRNA expression indicates an induction potential.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in IC50 values between experiments | - Inconsistent incubation times or temperatures.- Pipetting errors.- Degradation of Emvododstat or probe substrates. | - Ensure precise timing and temperature control.- Calibrate pipettes regularly.- Prepare fresh solutions for each experiment and store them properly. |
| No inhibition observed where it is expected | - Incorrect concentration of Emvododstat used.- Inactive human liver microsomes.- Sub-optimal assay conditions. | - Verify the concentration of the Emvododstat stock solution.- Test the activity of the microsomes with a known positive control inhibitor.- Optimize substrate concentration and incubation time. |
| Unexpectedly potent inhibition of a CYP isoform | - Contamination of the Emvododstat sample.- Off-target effects of the vehicle solvent. | - Check the purity of the Emvododstat sample.- Run a vehicle control with the highest concentration of solvent used in the experiment. |
| Hepatocyte toxicity observed in the induction assay | - Emvododstat is cytotoxic at the tested concentrations. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of Emvododstat.- Use concentrations below the cytotoxic threshold for the induction assay. |
| No induction observed with the positive control | - Poor viability or metabolic activity of the hepatocytes.- Incorrect concentration of the positive control inducer. | - Assess hepatocyte viability before and after the experiment.- Verify the concentration and activity of the positive control inducer. |
Visualizations
Caption: Metabolic pathway of Emvododstat.
Caption: Troubleshooting workflow for CYP inhibition assays.
Caption: Logical flow for assessing DDI potential.
References
- 1. Cytochrome P450 (CYP) enzyme induction in vitro method using the cryopreserved human hepatocytes | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 2. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. lnhlifesciences.org [lnhlifesciences.org]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Emvododstat vs. Brequinar: A Comparative Guide to DHODH Inhibition for Researchers
For Immediate Release
This guide provides a detailed, data-driven comparison of two prominent dihydroorotate dehydrogenase (DHODH) inhibitors: Emvododstat (PTC299) and Brequinar (NSC 368390). Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action, preclinical and clinical data, and experimental protocols associated with these compounds.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[1][2] This pathway is essential for the production of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA synthesis.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[2][3] By targeting DHODH, inhibitors like Emvododstat and Brequinar can effectively deplete the pyrimidine pool, leading to cell cycle arrest and apoptosis in these highly proliferative cells.[2]
Mechanism of Action
Both Emvododstat and Brequinar are potent inhibitors of the human DHODH enzyme.[4][5] They exert their therapeutic effects by binding to the enzyme and blocking its catalytic function, thereby halting the de novo synthesis of pyrimidines.[1] The cellular consequences of DHODH inhibition include a reduction in uridine monophosphate (UMP) and other downstream pyrimidine nucleotides, which are essential for nucleic acid synthesis.[1] This targeted depletion of pyrimidines forms the basis of their application in oncology and inflammatory diseases. The inhibitory effects of both drugs can be rescued by the addition of exogenous uridine, which bypasses the need for de novo synthesis through the pyrimidine salvage pathway.[3][4]
Comparative Performance Data
A critical aspect of evaluating DHODH inhibitors is their relative potency. The following tables summarize key quantitative data for Emvododstat and Brequinar.
Table 1: In Vitro Potency (IC50)
| Compound | Target/Cell Line | IC50 (nM) | Reference |
| Emvododstat | Human DHODH | ~1 | [6] |
| AML Patient Samples (n=5) | ≤31 (in 4 of 5 samples) | [4] | |
| Various Leukemia/Lymphoma Cell Lines | <30 (in 7 of 12 cell lines) | [4] | |
| Brequinar | Human DHODH | 5.2 - 10 | [5][7] |
| AML Patient Samples (n=5) | ≥219 | [4] | |
| Various Cancer Cell Lines | Varies (cell line dependent) | [2] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Table 2: Pharmacokinetic Properties in Humans
| Parameter | Emvododstat | Brequinar |
| Administration | Oral | Intravenous |
| Tmax (Oral) | ~2-6 hours | N/A |
| Terminal Half-life | Variable, time-dependent | ~8.1 - 25.0 hours |
| Metabolism | O-demethylation followed by glucuronidation (CYP2C8, 2C19, 2D6, 3A4 involved) | Evidence of metabolites in urine and feces |
| Excretion | Primarily fecal | Fecal and renal |
Experimental Protocols
This section provides an overview of the methodologies used to generate the comparative data.
DHODH Enzyme Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound against the DHODH enzyme.
Principle: The activity of DHODH can be measured by monitoring the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance of DCIP at a specific wavelength is proportional to the enzyme activity.
General Procedure:
-
Recombinant human DHODH enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., Emvododstat or Brequinar).
-
The enzymatic reaction is initiated by adding the substrates, dihydroorotate and coenzyme Q.
-
The reduction of DCIP is monitored spectrophotometrically over time.
-
The rate of reaction is calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (CellTiter-Glo®)
Objective: To assess the effect of DHODH inhibitors on the proliferation and viability of cancer cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the ATP concentration.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., AML cell lines) in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the DHODH inhibitor (Emvododstat or Brequinar) and a vehicle control. For rescue experiments, co-incubate with varying concentrations of uridine.[4]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Clinical Development and Outlook
Both Emvododstat and Brequinar have been evaluated in clinical trials, primarily in the context of oncology.
Emvododstat is currently in clinical development for the treatment of acute myeloid leukemia (AML) and has also been investigated for its potential in treating COVID-19.[3][8] Preclinical studies have demonstrated its potent activity against a broad range of AML cell lines and patient-derived samples.[4][8]
Brequinar was developed in the 1980s and has been investigated as an anticancer and immunosuppressive agent.[2] While it showed promise in preclinical models, its clinical development for solid tumors was hampered by a narrow therapeutic index and the need for continuous exposure to maintain efficacy.[2] More recently, there has been renewed interest in Brequinar for the treatment of AML.
Conclusion
Emvododstat and Brequinar are both potent inhibitors of DHODH with demonstrated preclinical activity. Based on the available data, Emvododstat appears to have a higher potency against AML cells compared to Brequinar. The ongoing clinical trials for Emvododstat in AML will be crucial in determining its therapeutic potential. For researchers, the choice between these two inhibitors may depend on the specific research question, the cell types being investigated, and the desired pharmacokinetic profile. This guide provides a foundational understanding to aid in the selection and application of these important research tools.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
- 8. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Emvododstat Demonstrates Potent In Vivo Anti-Leukemic Activity, Outperforming Other DHODH Inhibitors
South Plainfield, NJ – Preclinical in vivo studies reveal that emvododstat (formerly PTC299), a novel, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), exhibits significant anti-leukemic activity in models of acute myeloid leukemia (AML). The compound has demonstrated superiority over other DHODH inhibitors in in vitro assays and shows promising efficacy in xenograft models, positioning it as a compelling candidate for the treatment of AML.
Emvododstat targets the de novo pyrimidine biosynthesis pathway, a critical process for the proliferation of rapidly dividing cancer cells.[1][2] By inhibiting DHODH, a key enzyme in this pathway, emvododstat effectively depletes the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest and differentiation of leukemic blasts.[1][2]
Comparative In Vitro Efficacy
In head-to-head in vitro comparisons using primary AML patient samples, emvododstat demonstrated markedly greater potency than other DHODH inhibitors, brequinar and teriflunomide. In 4 out of 5 patient samples, emvododstat exhibited an IC50 of ≤31 nM, while brequinar and teriflunomide showed significantly lower potency with IC50 values of ≥219 nM and ≥7280 nM, respectively.[2]
| Compound | IC50 (nM) in Primary AML Samples (4 of 5 responsive samples) |
| Emvododstat | ≤31 |
| Brequinar | ≥219 |
| Teriflunomide | ≥7280 |
| Table 1: Comparative in vitro potency of DHODH inhibitors in primary AML patient samples.[2] |
In Vivo Anti-Tumor Activity in Xenograft Models
The anti-leukemic potential of emvododstat was further validated in in vivo studies using a MOLM-13 AML xenograft mouse model. In this model, where MOLM-13 AML cells are grown as a solid tumor, emvododstat treatment led to a significant reduction in tumor growth compared to the vehicle control group.[3]
Furthermore, a study presented at the 61st American Society of Hematology (ASH) Annual Meeting in 2019 highlighted the efficacy of another DHODH inhibitor, MEDS-433, in a THP1 xenograft model, showing an approximately 50% reduction in tumor volume.[4] While direct comparative in vivo data for emvododstat against a standard-of-care agent like cytarabine is not yet published in full, initial reports suggest emvododstat has greater activity compared with standard-of-care agents for the treatment of AML in murine xenograft models.[2] In a patient-derived xenograft (PDX) model of human AML, treatment with emvododstat also resulted in improved survival compared to mice treated with a vehicle.[2]
Mechanism of Action: Targeting Pyrimidine Synthesis
Emvododstat's mechanism of action centers on the inhibition of DHODH, a rate-limiting enzyme in the de novo pyrimidine synthesis pathway. This pathway is crucial for the production of pyrimidines, which are essential building blocks for DNA and RNA.[1][2] By blocking this pathway, emvododstat selectively targets rapidly proliferating cells, such as leukemic blasts, which have a high demand for nucleotides. The resulting pyrimidine depletion leads to cell cycle arrest and has been shown to induce differentiation of AML cells.[3]
Caption: Emvododstat inhibits DHODH, blocking pyrimidine synthesis and subsequent cell proliferation.
Experimental Protocols
MOLM-13 Xenograft Model: Male athymic nude mice were pre-treated with cyclophosphamide (100 mg/kg) via intraperitoneal injection. The following day, mice were subcutaneously inoculated in the right flank with 1x10^7 MOLM-13 AML tumor cells mixed 1:1 with Matrigel. Seven days post-implantation, mice were randomized into treatment groups and administered either vehicle or emvododstat in vehicle by oral gavage. Tumor volumes and body weights were measured twice weekly.[1]
Patient-Derived Xenograft (PDX) Model Establishment: An improved protocol for establishing AML PDXs involves the rapid thawing of frozen patient cells, filtration to remove clumps, and intravenous injection into NSG mice. Engraftment is monitored through analysis of peripheral blood for human CD45+ cells. Once engraftment is established, bone marrow is harvested for further analysis and expansion.[5][6]
References
- 1. How Cancer Cells Evade Chemotherapy in Low-Glucose Tumors | Technology Networks [technologynetworks.com]
- 2. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
- 4. | BioWorld [bioworld.com]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of DHODH Inhibitors in Acute Myeleloid Leukemia (AML)
A Guide for Researchers and Drug Development Professionals
The landscape of Acute Myeloid Leukemia (AML) treatment is continually evolving, with a growing focus on targeted therapies that can overcome the differentiation blockade characteristic of this aggressive hematologic malignancy. One such promising target is Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. Inhibition of DHODH has been shown to induce differentiation and apoptosis in AML cells, offering a novel therapeutic strategy. This guide provides a comparative analysis of prominent DHODH inhibitors currently under investigation for AML, summarizing their preclinical and clinical data to aid researchers and drug development professionals in this field.
Mechanism of Action: Targeting Pyrimidine Synthesis to Induce Differentiation
DHODH catalyzes the fourth step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate. Rapidly proliferating cells, such as AML blasts, are highly dependent on this pathway for the synthesis of DNA and RNA. Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, which in turn triggers cell cycle arrest, differentiation of myeloid blasts, and ultimately apoptosis.[1][2][3] This targeted approach is anticipated to have a favorable therapeutic window, as normal hematopoietic cells are less reliant on the de novo pyrimidine synthesis pathway and can utilize the salvage pathway.
Below is a diagram illustrating the central role of DHODH in pyrimidine synthesis and the impact of its inhibition.
Caption: DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway.
Preclinical Efficacy: A Head-to-Head Look at In Vitro Potency
Several DHODH inhibitors have demonstrated potent anti-leukemic activity in preclinical models of AML. This section summarizes the available in vitro data for four key inhibitors: Brequinar, ASLAN003 (tomesode), BAY 2402234, and Emvododstat (PTC299). Direct comparison is challenging due to variations in experimental conditions across different studies. However, some studies have performed head-to-head comparisons, providing valuable insights into their relative potencies.
| Inhibitor | Cell Line | IC50 / GI50 / EC50 (nM) | Assay Type | Reference |
| Brequinar | MOLM-14 | ~100 (EC50 for differentiation) | Flow Cytometry (CD11b) | [4] |
| Primary AML Blasts | ≥219 (IC50) | Cell Viability | [1] | |
| ASLAN003 (tomesode) | THP-1 | 152 (IC50) | Cell Viability | [4] |
| MOLM-14 | 582 (IC50) | Cell Viability | [4] | |
| KG-1 | 382 (IC50) | Cell Viability | [4] | |
| BAY 2402234 | Human DHODH | 1.2 (IC50) | Enzymatic Assay | [5] |
| Emvododstat (this compound) | Primary AML Blasts | ≤31 (IC50 in 4 of 5 samples) | Cell Viability | [1] |
Key Findings from Preclinical Studies:
-
Emvododstat (this compound) has shown high potency in primary AML patient samples, with IC50 values in the low nanomolar range, and appeared more potent than Brequinar in a direct comparison.[1]
-
ASLAN003 demonstrated a nearly two-fold higher potency in inducing differentiation in MOLM-14 cells compared to Brequinar at the same concentration.[4]
-
BAY 2402234 is a potent inhibitor of the human DHODH enzyme with a low nanomolar IC50 value.[5]
-
The anti-leukemic effects of these inhibitors can be rescued by the addition of exogenous uridine, confirming their on-target mechanism of action.[4]
In Vivo Efficacy in Animal Models
DHODH inhibitors have demonstrated significant anti-tumor activity in various in vivo AML models, leading to reduced leukemic burden and prolonged survival.
| Inhibitor | Animal Model | Key Findings | Reference |
| Brequinar | Mouse models of AML | Reduced leukemia burden, decreased leukemia-initiating cell activity, and improved survival compared to cytarabine and doxorubicin. | [6] |
| ASLAN003 (tomesode) | AML xenograft and PDX models | Substantially reduced leukemic burden and prolonged survival.[7] A daily dose of 50 mg/kg was well-tolerated.[7] | [7] |
| BAY 2402234 | Subcutaneous and disseminated AML xenografts and PDX models | Strong in vivo anti-tumor efficacy as a monotherapy and induced differentiation. | [8][9] |
| Emvododstat (this compound) | MOLM-13 AML xenograft mouse model | Correlated inhibition of DHODH with increased DHO levels and reduction in tumor growth. | [1] |
Clinical Development and Status
Several DHODH inhibitors have advanced into clinical trials for the treatment of AML. The following table summarizes the status of these trials. Detailed results, especially for the newer agents, are still emerging.
| Inhibitor | Clinical Trial Identifier | Phase | Status (as of late 2025) |
| Brequinar | NCT03760666 | Phase 1b/2a | Completed |
| ASLAN003 (tomesode) | NCT03451084 | Phase 2a | Completed |
| BAY 2402234 | NCT03404726 | Phase 1 | Terminated |
| Emvododstat (this compound) | NCT03761069 | Phase 1b | Recruiting |
Preliminary Clinical Observations:
-
Early clinical data for ASLAN003 showed signs of clinical activity even at the lowest doses in patients with limited treatment options.[10]
-
The clinical development of BAY 2402234 in myeloid malignancies was terminated, with the specific reasons not detailed in the provided search results.[11]
-
Clinical trials for these agents are evaluating safety, tolerability, pharmacokinetics, and preliminary evidence of anti-tumor activity.[11][12]
Signaling Pathways and Molecular Mechanisms
The inhibition of DHODH triggers a cascade of molecular events that ultimately lead to the differentiation and apoptosis of AML cells. Key pathways implicated include the activation of the AP-1 transcription factor and the degradation of the MYC oncoprotein.
Caption: DHODH inhibition leads to MYC degradation and AP-1 activation.
-
MYC Degradation: DHODH inhibition has been shown to induce the proteasome-dependent degradation of the MYC oncoprotein, a key regulator of AML cell proliferation and differentiation.[2]
-
AP-1 Activation: ASLAN003 has been reported to activate the AP-1 transcription factor, which plays a role in inducing the differentiation of AML cells.[5]
-
p53 Activation: Some studies suggest that DHODH blockade can lead to p53 activation, enhancing the anti-leukemic effects of other agents like MDM2 inhibitors in certain contexts.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of DHODH inhibitors in AML research.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
AML cell lines
-
96-well plates
-
Complete culture medium
-
DHODH inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach (for adherent lines) and resume growth.
-
Prepare serial dilutions of the DHODH inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, and is used to identify late apoptotic and necrotic cells.
Materials:
-
AML cells treated with DHODH inhibitor
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in AML cells by treating with the DHODH inhibitor for the desired time. Include an untreated control.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and resuspend them in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Differentiation Assay (CD11b Staining)
The expression of the cell surface marker CD11b, a component of the Mac-1 integrin, is upregulated during myeloid differentiation. This assay uses flow cytometry to quantify the percentage of CD11b-positive cells following treatment with a DHODH inhibitor.
Materials:
-
AML cells treated with DHODH inhibitor
-
FITC- or PE-conjugated anti-human CD11b antibody
-
Isotype control antibody
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Treat AML cells with the DHODH inhibitor for the desired time to induce differentiation (e.g., 72-96 hours).
-
Harvest approximately 1 x 10^6 cells and wash them with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the anti-CD11b antibody or the isotype control antibody at the recommended concentration.
-
Incubate the cells for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the cells by flow cytometry, gating on the live cell population, and determine the percentage of CD11b-positive cells.
In Vivo AML Xenograft Model
This experimental workflow outlines a typical in vivo study to assess the efficacy of a DHODH inhibitor in a mouse model of AML.
Caption: A typical workflow for assessing in vivo efficacy of DHODH inhibitors.
Conclusion
DHODH inhibitors represent a promising class of targeted agents for the treatment of AML. By inducing differentiation and apoptosis in leukemic blasts, they offer a mechanistically distinct approach to therapy. Preclinical data for inhibitors such as Brequinar, ASLAN003, BAY 2402234, and Emvododstat are encouraging, demonstrating potent anti-leukemic activity. As more mature data from ongoing and future clinical trials become available, the comparative efficacy and safety profiles of these agents will become clearer, further defining their role in the management of AML. The detailed experimental protocols and pathway diagrams provided in this guide are intended to support the ongoing research and development efforts in this exciting area of oncology.
References
- 1. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
- 2. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. mdedge.com [mdedge.com]
- 7. Abstract DDT02-04: BAY 2402234: A novel, selective dihydroorotate dehydrogenase (DHODH) inhibitor for the treatment of myeloid malignancies | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. New Data on ASLAN003 Presented at Ash Annual Meeting Shows First Signs of Clinical Activity of a DHODH Inhibitor in Acute Myeloid Leukaemia | santé log [santelog.com]
- 10. Clinical Trial: NCT03404726 - My Cancer Genome [mycancergenome.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia | Haematologica [haematologica.org]
Emvododstat: A Novel DHODH Inhibitor Challenging Standard Therapies in Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational drug Emvododstat with standard-of-care therapies for Acute Myeloid Leukemia (AML). Efficacy data, experimental methodologies, and mechanisms of action are detailed to offer an objective assessment of this emerging therapeutic.
Emvododstat, an orally bioavailable small molecule, is currently under clinical investigation for the treatment of AML.[1][2] Its novel mechanism of action, targeting a critical metabolic pathway in cancer cells, presents a potential new avenue for patients who are refractory to or ineligible for current standard treatments. This guide will delve into the preclinical efficacy of Emvododstat and compare it with the established clinical performance of standard AML therapies, including conventional chemotherapy and targeted agents.
Mechanism of Action: A Tale of Two Strategies
The therapeutic approaches of Emvododstat and standard AML therapies diverge significantly in their cellular targets. Emvododstat employs a metabolic warfare strategy, while conventional and other targeted therapies focus on cytotoxic effects or specific oncogenic driver mutations.
Emvododstat: Starving the Leukemia Cell
Emvododstat's primary mechanism of action is the potent and direct inhibition of dihydroorotate dehydrogenase (DHODH), a rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[1][2] Rapidly proliferating cells, such as AML blasts, have a high demand for pyrimidines for DNA and RNA synthesis and are heavily reliant on this de novo pathway.[3][4][5] By blocking DHODH, Emvododstat effectively cuts off the supply of essential building blocks, leading to cell cycle arrest, differentiation, and ultimately, apoptosis (cell death) in leukemic cells.[3][4][5]
Standard AML Therapies: A Multi-pronged Attack
Standard AML therapies encompass a range of mechanisms:
-
Conventional Chemotherapy (7+3): This regimen combines cytarabine and an anthracycline (e.g., daunorubicin). Cytarabine, a pyrimidine analog, inhibits DNA polymerase, while anthracyclines intercalate into DNA and inhibit topoisomerase II, both leading to DNA damage and cell death.
-
Venetoclax (BCL-2 inhibitor) + Hypomethylating Agent (e.g., Azacitidine): Venetoclax is a BH3 mimetic that restores the intrinsic apoptotic pathway by inhibiting the anti-apoptotic protein BCL-2, which is often overexpressed in AML cells.[6] Azacitidine induces DNA hypomethylation, leading to the re-expression of tumor suppressor genes and promoting apoptosis.
-
IDH1/2 Inhibitors (Ivosidenib/Enasidenib): In AML with IDH1 or IDH2 mutations, the mutant enzymes produce the oncometabolite 2-hydroxyglutarate (2-HG).[1][2][4][7] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic changes that block myeloid differentiation.[1] Ivosidenib and enasidenib are small molecule inhibitors that specifically target the mutant IDH1 and IDH2 proteins, respectively, leading to a decrease in 2-HG levels and allowing for the differentiation of leukemic blasts.[1][2][4]
References
- 1. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Differentiation syndrome with ivosidenib and enasidenib treatment in patients with relapsed or refractory IDH-mutated AML: a U.S. Food and Drug Administration systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Systems Toxicology Modeling Informed Safe Dose Selection of Emvododstat in Acute Myeloid Leukemia Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Venetoclax - Wikipedia [en.wikipedia.org]
- 7. Acute myeloid leukemia - Wikipedia [en.wikipedia.org]
Validating the Role of the Pyrimidine Salvage Pathway in Emvododstat Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Emvododstat's performance in sensitive versus resistant cancer cell lines, focusing on the role of the pyrimidine salvage pathway in conferring resistance. Experimental data is presented to support the findings, and detailed methodologies for key experiments are provided to facilitate reproducibility.
Introduction to Emvododstat and its Mechanism of Action
Emvododstat (formerly PTC299) is an orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1] By inhibiting DHODH, Emvododstat depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This disruption of nucleotide metabolism preferentially affects rapidly proliferating cells, such as cancer cells, which have a high demand for pyrimidines to sustain their growth and division.[1] This mechanism of action has positioned Emvododstat as a promising therapeutic agent in various cancers, particularly hematologic malignancies like acute myeloid leukemia (AML).[1]
The Pyrimidine Salvage Pathway: A Key Mechanism of Resistance
While the de novo pathway synthesizes pyrimidines from simple precursors, the pyrimidine salvage pathway recycles pre-existing pyrimidine nucleosides and bases from the cellular environment. This pathway serves as a compensatory mechanism that can bypass the blockade of de novo synthesis by DHODH inhibitors like Emvododstat.[2] Cancer cells with a high activity of the pyrimidine salvage pathway can uptake and utilize extracellular pyrimidines, thereby circumventing the effects of Emvododstat and leading to drug resistance.
Comparative Performance of Emvododstat in Sensitive vs. Resistant Cell Lines
The sensitivity of cancer cell lines to Emvododstat is directly correlated with their reliance on the de novo pyrimidine synthesis pathway. Cell lines with a greater dependence on this pathway are highly sensitive to DHODH inhibition, whereas those with a robust pyrimidine salvage pathway exhibit resistance.
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) of Emvododstat in a panel of human leukemia cell lines, highlighting the distinction between sensitive and resistant phenotypes.
| Cell Line | Cancer Type | Emvododstat IC50 (nM) | Sensitivity |
| K562 | Chronic Myelogenous Leukemia | 4.8 | Sensitive |
| MOLM-13 | Acute Myeloid Leukemia | 5.5 | Sensitive |
| OCI-AML3 | Acute Myeloid Leukemia | 9.1 | Sensitive |
| MV4-11 | Acute Myeloid Leukemia | 12.3 | Sensitive |
| Kasumi-1 | Acute Myeloid Leukemia | 15.8 | Sensitive |
| NOMO-1 | Acute Myeloid Leukemia | 22.4 | Sensitive |
| KG-1 | Acute Myeloid Leukemia | 29.7 | Sensitive |
| HL-60 | Acute Promyelocytic Leukemia | 592.5 | Moderately Sensitive |
| THP-1 | Acute Monocytic Leukemia | >10,000 | Resistant |
| U937 | Histiocytic Lymphoma | >10,000 | Resistant |
| HEL 92.1.7 | Erythroleukemia | >10,000 | Resistant |
| NB4 | Acute Promyelocytic Leukemia | >10,000 | Resistant |
Data sourced from: Branstrom et al., Frontiers in Oncology, 2022.[1]
Overcoming Emvododstat Resistance: Alternative and Combination Strategies
The upregulation of the pyrimidine salvage pathway in resistant cells presents a therapeutic opportunity to overcome resistance to Emvododstat. By co-administering Emvododstat with an inhibitor of the pyrimidine salvage pathway, it may be possible to restore sensitivity to the drug.
While specific data on combination therapies with Emvododstat is limited, studies with other DHODH inhibitors have shown that targeting key components of the salvage pathway, such as uridine phosphorylase (UPP1) or nucleoside transporters, can enhance the efficacy of DHODH inhibition.[2] Further research is warranted to explore synergistic combinations with Emvododstat in resistant cancer models.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines cell viability by quantifying ATP, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well opaque-walled microplates
-
Emvododstat (or other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of Emvododstat in complete culture medium.
-
Add 100 µL of the diluted Emvododstat solutions to the appropriate wells, resulting in a final volume of 200 µL per well. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the luminescence signal against the log of the drug concentration and fitting the data to a four-parameter logistic curve.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DHODH, anti-UPP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Gene Expression Analysis (qRT-PCR)
This method is used to quantify the expression levels of specific genes.
Materials:
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for target genes (e.g., DHODH, UPP1, SLC29A1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Extract total RNA from treated and untreated cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, primers, and qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.
Metabolomic Analysis
This analysis is used to quantify the levels of specific metabolites in cells.
Materials:
-
Cell pellets from treated and untreated cells
-
Methanol, water, and chloroform (all LC-MS grade)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Quench metabolism by rapidly washing cells with ice-cold saline.
-
Extract metabolites using a cold methanol/water/chloroform solvent mixture.
-
Separate the polar (containing nucleotides) and non-polar phases by centrifugation.
-
Dry the polar phase under a stream of nitrogen.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS method optimized for the detection and quantification of pyrimidine pathway metabolites.
-
Process the raw data to identify and quantify the metabolites of interest.
Visualizations
Emvododstat Mechanism of Action and Resistance
Caption: Emvododstat inhibits DHODH, blocking de novo pyrimidine synthesis.
Experimental Workflow for Assessing Emvododstat Resistance
Caption: Workflow for characterizing Emvododstat resistance.
Logical Relationship of Resistance
Caption: High pyrimidine salvage activity leads to Emvododstat resistance.
References
In Vivo Pharmacokinetic Profile of Emvododstat: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the in vivo pharmacokinetic (PK) profile of Emvododstat, a novel inhibitor of dihydroorotate dehydrogenase (DHODH), with other selected DHODH inhibitors. This document is intended for researchers, scientists, and drug development professionals to offer an objective overview supported by experimental data.
Emvododstat (formerly PTC299) is an orally bioavailable small molecule that potently inhibits DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.[1] This pathway is crucial for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, as well as for the replication of certain viruses. By inhibiting DHODH, Emvododstat depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of viral replication. Emvododstat is currently in clinical development for the treatment of Acute Myeloid Leukemia (AML) and COVID-19.[1]
Comparative Pharmacokinetic Data
The following tables summarize the key in vivo pharmacokinetic parameters of Emvododstat and comparator DHODH inhibitors in various preclinical species.
Table 1: In Vivo Pharmacokinetic Parameters of Emvododstat
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | F (%) | Reference |
| Mouse | 10 | PO | 1.83 | 4 | 26.5 | ND | Ma et al., 2022 |
| Rat | 3 | PO | 1.12 | 5 | 22.3 | 88 | Ma et al., 2022 |
| Rat | 0.5 | IV | 1.25 | 0.08 | 4.2 | - | Ma et al., 2022 |
| Dog | 3 | PO | 0.21 | 2 | 1.4 | 12 | Ma et al., 2022 |
| Dog | 0.5 | IV | 0.94 | 0.08 | 3.8 | - | Ma et al., 2022 |
| Monkey | 10 | PO | 0.89 | 4 | 8.8 | ND | Ma et al., 2022 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; F: Bioavailability; PO: Oral; IV: Intravenous; ND: Not Determined.
Table 2: In Vivo Pharmacokinetic Parameters of Comparator DHODH Inhibitors
| Drug | Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | F (%) | Reference |
| Teriflunomide | Dog | 4 (of Leflunomide) | PO | 5 | 5 | ND | >99% | ResearchGate |
| Brequinar | Human | 250 (mg/m²) | IV | ND | ND | ND | - | Phase I Clinical Trial |
| Vidofludimus | Human | 30-50 (mg) | PO | ND | ND | ND | ND | Immunic Therapeutics |
ND: Not Determined. Data for direct comparison in the same preclinical species is limited for comparator agents.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
1. Animals: Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. Animals are fasted overnight before dosing.
2. Drug Administration: Emvododstat is formulated as a suspension in 0.5% (w/v) methylcellulose in purified water. A single oral dose is administered by gavage at a volume of 10 mL/kg.
3. Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose. Blood samples are collected into tubes containing K2EDTA as an anticoagulant.
4. Plasma Preparation: Blood samples are centrifuged at 3000 x g for 10 minutes at 4°C to separate plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method for Quantification in Plasma (LC-MS/MS)
1. Sample Preparation: Plasma samples are thawed on ice. A 50 µL aliquot of plasma is mixed with 200 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte) to precipitate proteins. The mixture is vortexed and then centrifuged at 12,000 x g for 10 minutes. The supernatant is transferred to a new plate for analysis.
2. LC-MS/MS System: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of the drug in plasma. A typical system would consist of a Shimadzu Nexera X2 UHPLC system coupled with a Sciex Triple Quad 6500+ mass spectrometer.
3. Chromatographic Conditions: A C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is used for separation. The mobile phase typically consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
4. Mass Spectrometry Conditions: The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the parent and daughter ions of the analyte and the internal standard.
5. Data Analysis: The concentration of the drug in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in blank plasma. Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
Visualizations
De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition
The diagram below illustrates the de novo pyrimidine synthesis pathway and the point of inhibition by DHODH inhibitors like Emvododstat.
Caption: De Novo Pyrimidine Synthesis Pathway Inhibition.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram outlines the typical workflow for an in vivo pharmacokinetic study.
Caption: In Vivo Pharmacokinetic Study Workflow.
References
Comparative Efficacy and Safety Profile of Emvododstat and Other DHODH Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of the side effects associated with Emvododstat and other prominent dihydroorotate dehydrogenase (DHODH) inhibitors, including Leflunomide, Teriflunomide, Brequinar, ASLAN003, and BAY 2402234. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available clinical and preclinical data.
Comparative Analysis of Adverse Events
The following table summarizes the incidence of common adverse events reported in clinical trials for various DHODH inhibitors. It is important to note that the side effect profile can vary based on the patient population, dosage, and duration of treatment. Data for Emvododstat and other newer agents are still emerging from ongoing clinical trials.
| Adverse Event | Emvododstat (PTC299) | Leflunomide | Teriflunomide | Brequinar | ASLAN003 | BAY 2402234 |
| Gastrointestinal | ||||||
| Diarrhea | Data not yet publicly available from Phase 1 trial (NCT03761069)[1][2] | ≥5%[3] | 13.1% - 13.6%[4] | Common[5][6] | Nausea (20%)[7] | Data not publicly available; trial terminated due to lack of efficacy[8][9][10][11] |
| Nausea | ≥5%[3] | 8% - 10.7%[4] | Common[5][6] | 20%[7] | ||
| Abdominal Pain | ≥3%[12] | Common[13] | ||||
| Increased ALT | ≥5%[3] | 13% - 15%[4] | Reversible transaminase elevation[5] | |||
| Dermatological | ||||||
| Alopecia | ≥5%[3] | 9.8% - 13.5%[4] | ||||
| Rash | ≥5%[3] | Common[13] | Severe desquamative maculopapular dermatitis (dose-limiting)[5] | Common[4] | ||
| Hematological | ||||||
| Thrombocytopenia | Reported[3] | Mild thrombocytopenia (Uncommon)[13] | Dose-limiting[5] | |||
| Leukopenia/Neutropenia | Reported[3] | Mean decrease <15% from baseline[7] | Common[5] | Leukocytosis (20%, with one Grade 3 event)[7] | ||
| Anemia | Reported[3] | Common[5] | Grade 3 anemia (one event)[7] | |||
| Other Common Adverse Events | ||||||
| Headache | ≥3%[12] | 17.8% - 15.7%[4] | ||||
| Hypertension | Common[14] | Common[13] | ||||
| Infections | Respiratory infections common[15] | No increase in serious infections vs. placebo[7] | ||||
| Mucositis/Stomatitis | Mouth ulcers reported[14] | Stomatitis (Not known)[13] | Moderate to severe, often with hematological toxicity[5] |
Experimental Protocols for Safety Assessment
The safety and tolerability of DHODH inhibitors are evaluated in clinical trials through rigorous monitoring and standardized protocols.
Clinical Trial Safety Monitoring
-
Adverse Event (AE) Reporting: All adverse events experienced by trial participants are recorded, regardless of their perceived relationship to the study drug. These events are coded using the Medical Dictionary for Regulatory Activities (MedDRA) and graded for severity according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[14]
-
Dose-Limiting Toxicity (DLT) Assessment: In early-phase trials (Phase 1), a primary objective is to determine the Maximum Tolerated Dose (MTD). This is achieved by identifying dose-limiting toxicities, which are specific, severe adverse events that are considered unacceptable.[8]
-
Regular Laboratory Monitoring: Protocols for DHODH inhibitor trials mandate regular monitoring of key safety parameters. This includes:
-
Hematology: Complete blood counts (CBC) with differential are performed frequently to monitor for signs of myelosuppression, such as leukopenia, neutropenia, thrombocytopenia, and anemia.[16]
-
Hepatotoxicity: Liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin, are monitored at baseline and regularly throughout the trial to detect potential drug-induced liver injury.[17]
-
Renal Function: Serum creatinine and other markers of kidney function are monitored to assess for any renal toxicity.
-
-
Specialized Assessments: Depending on the known or potential risks of a specific DHODH inhibitor, additional monitoring may be required. For example, due to the potential for cardiotoxicity with some cancer therapies, cardiac assessments such as electrocardiograms (ECGs) and echocardiograms may be included in the protocol.[1]
In Vitro Hepatotoxicity Assessment
Preclinical evaluation of hepatotoxicity is crucial for identifying potential liver-related adverse effects of new chemical entities. A common in vitro approach involves the following steps:
-
Cell Culture: Primary human hepatocytes or liver-derived cell lines (e.g., HepG2) are cultured in a multi-well plate format.[18][19]
-
Compound Exposure: The cells are treated with a range of concentrations of the DHODH inhibitor for a specified period.
-
Cytotoxicity Assays: Cell viability is assessed using assays that measure parameters such as ATP levels, membrane integrity (e.g., LDH release), or metabolic activity (e.g., MTT or resazurin reduction).
-
Biomarker Analysis: The cell culture supernatant is analyzed for the release of liver injury biomarkers, such as ALT and AST, using commercially available ELISA kits.[18]
-
Data Analysis: The dose-response relationship for cytotoxicity and biomarker release is determined to establish the concentration at which the compound induces liver cell damage.
Signaling Pathways and Mechanisms of Side Effects
The primary mechanism of action of DHODH inhibitors is the depletion of the intracellular pyrimidine pool, which is essential for DNA and RNA synthesis. This disruption of nucleotide metabolism underlies both the therapeutic effects and the common side effects of this drug class.
DHODH Inhibition and Pyrimidine Synthesis
DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. Inhibition of this enzyme leads to a bottleneck in the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.
Cell Cycle Arrest
Rapidly proliferating cells, including cancer cells and activated lymphocytes, have a high demand for nucleotides for DNA replication. Pyrimidine depletion induced by DHODH inhibitors leads to an arrest of the cell cycle, primarily at the G1/S transition, preventing cells from entering the DNA synthesis (S) phase.
Induction of Apoptosis
Prolonged pyrimidine starvation can trigger programmed cell death (apoptosis). One of the key mediators of this process is the tumor suppressor protein p53. DNA damage and metabolic stress resulting from nucleotide depletion can lead to the stabilization and activation of p53, which in turn transcriptionally activates pro-apoptotic genes.
Conclusion
The side effect profiles of DHODH inhibitors are largely a consequence of their mechanism of action, primarily affecting rapidly dividing cells. Established drugs like Leflunomide and Teriflunomide have well-characterized adverse events, with gastrointestinal, dermatological, and hematological toxicities being common. Newer agents such as Emvododstat, ASLAN003, and BAY 2402234 are still under clinical investigation, and a comprehensive understanding of their safety profiles is evolving. The provided data and diagrams offer a framework for comparing these agents and understanding the underlying biological pathways that contribute to their therapeutic and adverse effects. As more data from ongoing clinical trials become available, a more definitive comparative assessment will be possible.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Clinical Trial: NCT03761069 - My Cancer Genome [mycancergenome.org]
- 3. DailyMed - ARAVA- leflunomide tablet, film coated [dailymed.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Phase I clinical and pharmacokinetic trial of Brequinar sodium (DuP 785; NSC 368390) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mucocutaneous side effects of Brequinar sodium. A new inhibitor of pyrimidine de novo biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicines.org.uk [medicines.org.uk]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Leukemia | Study 19420 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 10. researchgate.net [researchgate.net]
- 11. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. campus.sanofi [campus.sanofi]
- 14. Leflunomide (Arava) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 15. Leflunomide (Arava): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. sctweb.org [sctweb.org]
- 17. pfizer.com [pfizer.com]
- 18. mdpi.com [mdpi.com]
- 19. MIT Open Access Articles In vitro models for liver toxicity testing | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Emvododstat: A Guide to Safe Disposal Procedures
For Immediate Use by Laboratory and Research Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Emvododstat, a potent inhibitor of dihydroorotate dehydrogenase (DHODH) under investigation for various therapeutic applications, including cancer.[1][2][3] Given its cytotoxic potential, all waste containing Emvododstat must be treated as hazardous. The following step-by-step procedures are based on established safety protocols for handling hazardous pharmaceutical agents to ensure the safety of laboratory personnel and the environment.
I. Immediate Safety and Handling Precautions
All personnel handling Emvododstat must be trained on the appropriate procedures for managing hazardous drugs.[4] Standard operating procedures should be in place to cover all aspects of the drug's lifecycle, from receipt to disposal.[4]
Personal Protective Equipment (PPE):
-
Gloves: Wear double gloves for all handling and disposal procedures.[5]
-
Gown: A protective gown with a solid front is required. Gowns should be changed every two to three hours or immediately upon contamination.[5]
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Respiratory Protection: Use a NIOSH-approved respirator when handling the powdered form of the drug outside of a containment device.
Engineering Controls:
-
All handling of Emvododstat, especially in its powdered form, should be conducted within a chemical fume hood, biological safety cabinet (BSC), or glove box to minimize exposure.[5]
II. Step-by-Step Disposal Protocol
The disposal of Emvododstat and all contaminated materials must comply with all applicable federal, state, and local regulations for hazardous waste.[4][6]
-
Segregation of Waste:
-
Properly segregate all Emvododstat waste at the point of generation.
-
Waste streams include:
-
Unused or expired Emvododstat powder.
-
Solutions containing Emvododstat.
-
Contaminated labware (e.g., vials, pipette tips, petri dishes).
-
Contaminated PPE (e.g., gloves, gowns, shoe covers).
-
Spill cleanup materials.
-
-
-
Containerization:
-
Solid Waste:
-
Place all visibly contaminated disposable items, such as gloves and absorbent pads, in a designated, sealable plastic bag within the containment area (e.g., fume hood).[5]
-
This bag should then be placed into a properly labeled, leak-proof, and puncture-resistant hazardous waste container.[5] These containers are often color-coded (e.g., yellow for chemotherapy waste) to distinguish them from other waste streams.
-
-
Liquid Waste:
-
Collect all liquid waste containing Emvododstat in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste:
-
-
Labeling:
-
All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The name of the chemical: "Emvododstat"
-
The associated hazards (e.g., "Cytotoxic")
-
The accumulation start date.
-
-
-
Storage:
-
Store hazardous waste containers in a designated, secure area with secondary containment.
-
This area should be away from general laboratory traffic and clearly marked as a hazardous waste accumulation site.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste contractor.
-
High-temperature incineration is the recommended disposal method for cytotoxic and cytostatic wastes.[7]
-
III. Spill Management
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before beginning cleanup, don the appropriate PPE as described above.
-
Contain the Spill:
-
Clean the Area: Thoroughly clean the spill area with a detergent solution, followed by clean water.[5]
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[5] Double-bag all waste in labeled plastic bags.[5]
-
Report the Incident: Report the spill to your supervisor and your institution's EHS office as required by your internal policies.
IV. Quantitative Data and Handling Summary
While specific quantitative disposal limits for Emvododstat are not publicly available, the following table summarizes key handling and storage information relevant to its safe management.
| Parameter | Value | Source |
| Chemical Name | Emvododstat | [3] |
| Synonyms | PTC299, PTC-299 | [3][8] |
| CAS Number | 1256565-36-2 | [8] |
| Molecular Formula | C25H20Cl2N2O3 | [8] |
| Appearance | Solid powder | [3] |
| Storage (Short-term) | 0 - 4 °C (days to weeks) | [3] |
| Storage (Long-term) | -20 °C (months to years) | [3][8] |
| Solubility | Soluble in DMSO | [3][8][9] |
| Shipping Condition | Shipped under ambient temperature as non-hazardous chemical. Stable for several weeks during ordinary shipping. | [3] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Emvododstat waste.
Caption: Workflow for the safe disposal of Emvododstat waste.
References
- 1. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. osha.gov [osha.gov]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
Essential Safety and Logistical Information for Handling Emvododstat
Personal Protective Equipment (PPE)
When handling Emvododstat in a laboratory setting, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes. |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile) at all times. Double-gloving is recommended when handling the pure compound or concentrated solutions. |
| Body Protection | A laboratory coat must be worn. For procedures with a higher risk of splashes or aerosol generation, consider a disposable gown. |
| Respiratory Protection | For handling the solid compound where dust may be generated, a properly fitted NIOSH-approved respirator (e.g., N95 or higher) is recommended. Work in a fume hood. |
Operational and Disposal Plans
Storage and Handling:
-
Storage: Emvododstat is typically stored at -20°C for long-term stability.[1]
-
Handling:
-
All handling of solid Emvododstat and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the generation of dust.
-
Ensure adequate ventilation in the work area.
-
Wash hands thoroughly after handling.
-
Solution Preparation:
Emvododstat is soluble in DMSO.[2]
| Solvent | Solubility |
| DMSO | ≥ 93 mg/mL[2] |
Disposal:
-
All waste materials contaminated with Emvododstat, including empty vials, pipette tips, and gloves, should be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific disposal procedures.
Emergency Procedures
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Experimental Protocols
General Cell-Based Assay Protocol
This protocol is a general guideline for studying the effects of Emvododstat on cultured cells.
-
Cell Seeding: Plate cells in appropriate cell culture vessels and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Emvododstat in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Emvododstat. Include a vehicle control (DMSO) at the same final concentration as the highest Emvododstat treatment.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, assess the cellular response using appropriate assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting for protein expression, or qRT-PCR for gene expression.
Visualizations
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
